molecular formula C10H20FNO4P B586121 4-Methoxyfluorophosphinyloxy-TEMPO CAS No. 181702-77-2

4-Methoxyfluorophosphinyloxy-TEMPO

Katalognummer: B586121
CAS-Nummer: 181702-77-2
Molekulargewicht: 268.245
InChI-Schlüssel: DHXMDYMRGVNYRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Methoxyfluorophosphinyloxy-TEMPO (CAS 181702-77-2) is a stable nitroxyl radical compound with the molecular formula C10H20FNO4P . It belongs to the class of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) derivatives, which are widely recognized in organic synthesis for their role as catalysts in selective oxidation reactions . TEMPO and its analogues, such as 4-Hydroxy-TEMPO, are valued for facilitating environmentally benign oxidation processes, often serving as alternatives to traditional heavy metal oxidants . The specific substitution at the 4-position with a methoxyfluorophosphinyloxy group in this molecule may tailor its reactivity, solubility, or coordination properties, making it a valuable building block for advanced chemical research . Functionalized TEMPO radicals like this one are of significant interest in materials science, particularly in the design and synthesis of molecular magnets and coordination compounds, where they can be used to construct architectures that exhibit unique magnetic behavior . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and handle this material with appropriate precautions.

Eigenschaften

InChI

InChI=1S/C10H20FNO4P/c1-9(2)6-8(16-17(11,14)15-5)7-10(3,4)12(9)13/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXMDYMRGVNYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)OP(=O)(OC)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20FNO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857988
Record name (4-{[Fluoro(methoxy)phosphoryl]oxy}-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181702-77-2
Record name (4-{[Fluoro(methoxy)phosphoryl]oxy}-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxyfluorophosphinyloxy-TEMPO

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Functionalized Nitroxide Radical

4-Methoxyfluorophosphinyloxy-TEMPO, with the CAS number 181702-77-2, represents a specialized derivative of the well-known stable nitroxide radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). This guide provides a comprehensive technical overview of its core attributes, postulated synthesis, and potential applications, drawing upon the extensive knowledge of the parent TEMPO molecule and related functionalized nitroxides. While specific literature on 4-Methoxyfluorophosphinyloxy-TEMPO is sparse, its structure suggests a unique combination of properties derived from the TEMPO radical core and the introduction of a methoxy and a fluorophosphinyloxy group at the 4-position. This functionalization is anticipated to modulate the radical's reactivity, solubility, and potential as a probe or labeling agent in biological and materials science contexts.

The TEMPO moiety is a stable free radical, a characteristic attributed to the delocalization of the radical electron between the nitrogen and oxygen atoms, and the steric hindrance provided by the four methyl groups which protect the radical from dimerization or reaction with other molecules.[1] This stability allows TEMPO and its derivatives to be used in a wide range of applications, including as catalysts for selective oxidation of alcohols, mediators in controlled radical polymerization, and as spin labels for electron paramagnetic resonance (EPR) spectroscopy.[1][2] The substitution at the 4-position of the piperidine ring allows for the fine-tuning of the molecule's physical and chemical properties without significantly altering the fundamental radical character.[3]

Predicted Physicochemical Properties

The properties of 4-Methoxyfluorophosphinyloxy-TEMPO can be inferred from its constituent parts. The presence of the methoxy and fluorophosphinyloxy groups will influence its polarity, solubility, and thermal stability compared to the parent TEMPO.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H19FNO4PBased on the structure of 4-hydroxy-TEMPO and the addition of a methoxy and fluorophosphinoyl group.
Molecular Weight ~283.23 g/mol Calculated from the molecular formula.
Appearance Likely an orange to reddish solid or oilTEMPO and its derivatives are typically orange-red crystalline solids or oils.[1]
Solubility Expected to be soluble in a range of organic solvents.The methoxy and fluorophosphinyloxy groups will increase polarity compared to TEMPO, likely enhancing solubility in polar organic solvents.
Thermal Stability ModerateWhile the nitroxide radical is stable, the fluorophosphinyloxy group may be susceptible to hydrolysis under certain conditions.
Paramagnetism ParamagneticThe defining feature of the TEMPO nitroxide radical.

Postulated Synthesis Pathway

A plausible synthetic route to 4-Methoxyfluorophosphinyloxy-TEMPO would likely start from a readily available 4-substituted TEMPO derivative, such as 4-hydroxy-TEMPO. The synthesis can be envisioned as a two-step process involving the introduction of the methoxy group followed by the fluorophosphinoylation of the hydroxyl group.

G cluster_0 Postulated Synthesis of 4-Methoxyfluorophosphinyloxy-TEMPO A 4-Hydroxy-TEMPO B 4-Methoxy-TEMPO A->B Methylation (e.g., NaH, CH3I) C 4-Methoxyfluorophosphinyloxy-TEMPO B->C Fluorophosphinoylation (e.g., POFCl2)

Caption: Proposed two-step synthesis of 4-Methoxyfluorophosphinyloxy-TEMPO.

Step-by-Step Experimental Protocol (Postulated)

Step 1: Synthesis of 4-Methoxy-TEMPO from 4-Hydroxy-TEMPO

  • Materials: 4-Hydroxy-TEMPO, sodium hydride (NaH), methyl iodide (CH3I), and an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Procedure: a. Dissolve 4-Hydroxy-TEMPO in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution in an ice bath and slowly add a molar equivalent of sodium hydride. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide. c. Add a slight excess of methyl iodide to the reaction mixture and allow it to warm to room temperature. Stir overnight. d. Quench the reaction by the slow addition of water. e. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield 4-Methoxy-TEMPO.

Step 2: Synthesis of 4-Methoxyfluorophosphinyloxy-TEMPO from 4-Methoxy-TEMPO

This step is based on general methods for the synthesis of fluorophosphonates.[4]

  • Materials: 4-Methoxy-TEMPO, a fluorophosphinoylating agent (e.g., phosphoryl chloride fluoride - POFCl2), and a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent.

  • Procedure: a. Dissolve 4-Methoxy-TEMPO and the non-nucleophilic base in an anhydrous solvent like dichloromethane (DCM) or acetonitrile under an inert atmosphere. b. Cool the solution to 0 °C. c. Slowly add a molar equivalent of the fluorophosphinoylating agent dropwise to the stirred solution. d. Allow the reaction to proceed at 0 °C for a few hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with an organic solvent. g. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. h. Purify the final product by column chromatography to obtain 4-Methoxyfluorophosphinyloxy-TEMPO.

Potential Applications in Research and Drug Development

The unique trifunctional nature of 4-Methoxyfluorophosphinyloxy-TEMPO (nitroxide radical, methoxy group, and fluorophosphinyloxy group) opens up a range of potential applications.

Advanced Spin Labeling for EPR Studies

The TEMPO moiety is a powerful spin label for investigating the structure and dynamics of biomolecules and synthetic polymers using Electron Paramagnetic Resonance (EPR) spectroscopy. The fluorophosphinyloxy group can act as a reactive handle for covalently attaching the TEMPO label to specific sites on proteins, particularly serine, threonine, or tyrosine residues, which are common targets for phosphorylation. The fluorine atom also provides a unique spectroscopic signature for 19F NMR studies, allowing for complementary analysis.

G cluster_1 Spin Labeling Workflow Molecule Target Molecule (e.g., Protein) LabeledMolecule Covalently Labeled Molecule Molecule->LabeledMolecule Covalent Reaction SpinLabel 4-Methoxyfluorophosphinyloxy-TEMPO SpinLabel->LabeledMolecule EPR EPR Spectroscopy LabeledMolecule->EPR Data Structural & Dynamic Information EPR->Data

Caption: Workflow for using 4-Methoxyfluorophosphinyloxy-TEMPO as a spin label.

Probe for Studying Enzyme-Catalyzed Reactions

Organophosphates are well-known inhibitors of serine hydrolases and other enzymes. The fluorophosphinyloxy group in 4-Methoxyfluorophosphinyloxy-TEMPO can act as a warhead to covalently modify the active site of such enzymes.[5][6] This would allow researchers to:

  • Identify and profile enzyme activity: The TEMPO radical can be detected by EPR, providing a sensitive method for identifying active enzymes in complex biological samples.

  • Investigate enzyme mechanisms: The stable covalent adduct formed between the probe and the enzyme can be studied to understand the enzyme's catalytic mechanism and active site topology.

Modulator of Oxidative Stress

TEMPO derivatives are known to act as radical scavengers and have been investigated for their antioxidant properties.[7][8] They can catalytically remove reactive oxygen species (ROS), which are implicated in a wide range of diseases. The methoxy group may influence the lipophilicity and cellular uptake of the molecule, potentially directing its antioxidant activity to specific cellular compartments.

Characterization and Analytical Techniques

The characterization of 4-Methoxyfluorophosphinyloxy-TEMPO would involve a combination of spectroscopic techniques to confirm its structure and purity.

TechniqueExpected Observations
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight should be observed, along with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Characteristic absorption bands for P-F, P=O, C-O, and N-O bonds are expected.
Nuclear Magnetic Resonance (NMR) Due to the paramagnetic nature of the nitroxide radical, NMR signals will be significantly broadened and shifted.[9] However, reduction of the nitroxide to the corresponding hydroxylamine would allow for standard 1H, 13C, 19F, and 31P NMR analysis to confirm the structure.[10]
Electron Paramagnetic Resonance (EPR) A characteristic three-line spectrum is expected for the nitroxide radical, with the hyperfine coupling constant providing information about the local environment of the radical.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing or reducing agents.

  • Toxicity: Organophosphates can be neurotoxic. While the specific toxicity of this compound is unknown, it should be handled with care.

Conclusion

4-Methoxyfluorophosphinyloxy-TEMPO is a promising, albeit currently under-characterized, molecule that combines the stable radical properties of TEMPO with the reactive and spectroscopic potential of a fluorophosphinyloxy group. Its postulated synthesis from readily available starting materials makes it an accessible target for synthetic chemists. The potential applications in spin labeling, enzyme profiling, and as an antioxidant warrant further investigation by researchers in chemistry, biology, and materials science. This guide, by necessity, draws inferences from related, well-documented compounds, and it is hoped that it will stimulate further research into the specific properties and applications of this intriguing functionalized nitroxide radical.

References

  • Dutra, J. K., Foley, T. L., Huang, Z., Fisher, E. L., Lachapelle, E. A., Mahapatra, S., ... & Am Ende, C. W. (2021). Fluorophosphonates on-Demand: A General and Simplified Approach toward Fluorophosphonate Synthesis. ChemBioChem, 22(10), 1769-1774.
  • Supporting Information for a relevant article. (Please note: A specific article for this supporting information was not found in the provided search results).
  • Light-fluorous TEMPO: reagent, spin trap and stable free radical. (2009). Organic & Biomolecular Chemistry, 7(11), 2263-2270.
  • Dutra, J. K., et al. (2021). Fluorophosphonates on-Demand: A General and Simplified Approach toward Fluorophosphonate Synthesis. PubMed. [Link]

  • Kovach, I. M., & Loo, R. (2013). An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates. Beilstein Journal of Organic Chemistry, 9, 137-143.
  • Supplementary Information for a relevant article. (Please note: A specific article for this supporting information was not found in the provided search results).
  • Buller, A. R., & Townsend, C. A. (2019). Late-Stage Conversion of Diphenylphosphonate to Fluorophosphonate Probes for the Investigation of Serine Hydrolases. Cell Chemical Biology, 26(4), 585-593.e5.
  • Al-Qahtani, K., et al. (2024). Cyclic Nitroxide 4-Methoxy-Tempo May Decrease Serum Amyloid A-Mediated Renal Fibrosis and Reorganise Collagen Networks in Aortic Plaque. MDPI. [Link]

  • 4-Hydroxy-TEMPO. Wikipedia. [Link]

  • Tamura, N., Aoyama, T., Takido, T., & Kodomari, M. (2012). Novel [4-Hydroxy-TEMPO+ NaCl]/SiO2 as a Reusable Catalyst for Aerobic Oxidation of Alcohols to Carbonyls. Synlett, 23(09), 1397-1401.
  • Singh, S., et al. (2014). 4-Hydroxy TEMPO attenuates dichlorvos induced microglial activation and apoptosis. ACS Chemical Neuroscience, 5(2), 115-127.
  • Sikorska, E., et al. (2015). Fluorescence quenching of fluoroquinolone antibiotics by 4-hydroxy-TEMPO in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 126-132.
  • de Oliveira, L., et al. (2025). Immunomodulation by 4-Hydroxy-TEMPO (TEMPOL) and Dimethyl Fumarate (DMF) After Ventral Root Crush (VRC) in C57BL/6J Mice: A Flow Cytometry Analysis. Biology, 14(5), 473.
  • Suguro, M., & Mori, H. (2025). Synthesis of Poly(4-methacryloyloxy-TEMPO)
  • Ito, T., et al. (2022).
  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]

  • TEMPO. Wikipedia. [Link]

  • Hertkorn, N., et al. (2013).
  • SAFETY DATA SHEET - 4 hydroxy tempo. baoxu chemical. [Link]

  • Babailov, S. P., & Gritsan, N. P. (2025). TEMPO in Solution, Melted, Solid, and Adsorbed on a Silica Surface: A Paramagnetic NMR Study. Chemistry–A European Journal.
  • Marshall, D. L., et al. (2025). Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1-and 4-positions. Organic & Biomolecular Chemistry.
  • Ciriminna, R., & Pagliaro, M. (2020). TEMPO and its Derivatives: Synthesis and Applications. ChemistrySelect, 5(7), 2269-2279.
  • Ito, T., et al. (2022). 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation. MDPI. [Link]

Sources

4-Methoxyfluorophosphinyloxy-TEMPO: A Technical Guide to Spin-Labeled Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methoxyfluorophosphinyloxy-TEMPO: Chemical Structure, Synthesis, and Biophysical Applications Content Type: Technical Whitepaper / Methodological Guide Audience: Biophysicists, Medicinal Chemists, and Structural Biologists.

Executive Summary

4-Methoxyfluorophosphinyloxy-TEMPO (MFP-TEMPO) is a specialized "suicide inhibitor" and biophysical probe designed to target serine hydrolases, most notably Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Structurally, it combines a reactive fluorophosphate warhead with a stable nitroxide radical (TEMPO).

Upon reaction, the compound phosphorylates the catalytic serine residue within the enzyme's active site, permanently inhibiting the enzyme while simultaneously installing a paramagnetic spin label. This allows researchers to utilize Electron Paramagnetic Resonance (EPR) spectroscopy to probe the steric environment, depth, and conformational dynamics of the active site gorge with high fidelity.

Chemical Architecture & Properties

Structural Analysis

The molecule is a hetero-bifunctional probe. It consists of three distinct functional domains:

  • The Reporter (TEMPO): A 2,2,6,6-tetramethylpiperidine-1-oxyl moiety that provides the stable unpaired electron for EPR detection.

  • The Linker/Warhead (Fluorophosphate): A central phosphorus atom bonded to a fluorine (leaving group), a methoxy group, and the TEMPO oxygen.

  • The Leaving Group (Fluoride): Facilitates the nucleophilic attack by the enzyme's active site serine.

IUPAC Name: 4-(Methoxyfluorophosphinyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxyl

Physicochemical Profile
PropertySpecification
Molecular Formula

Molecular Weight ~280.25 g/mol
Physical State Orange to Red Crystalline Solid
Solubility Soluble in DMSO, Ethanol, Methanol,

. Poorly soluble in water.
Stability Hygroscopic; Hydrolyzes in aqueous solution (half-life varies by pH). Store at -20°C under Argon.
Reactivity Potent inhibitor of Serine Hydrolases (

in nanomolar range).
EPR Signal Triplet hyperfine structure (

) in solution; Anisotropic broadening upon immobilization.

Mechanism of Action

The utility of MFP-TEMPO relies on its ability to mimic the transition state of the natural substrate (acetylcholine) while trapping the enzyme in a stable phosphorylated state.

The Phosphorylation Reaction

The reaction follows a standard


-like mechanism at the phosphorus center:
  • Binding: The probe enters the active site gorge of the enzyme (e.g., AChE).

  • Nucleophilic Attack: The hydroxyl group of the catalytic Serine (Ser203 in mouse AChE) attacks the phosphorus atom.

  • Elimination: The fluoride ion is displaced as a leaving group.

  • Adduct Formation: The enzyme is covalently modified, resulting in a stable Enzyme-Ser-O-P(O)(OMe)-O-TEMPO complex.

Diagram: Mechanism of Serine Phosphorylation

G Enzyme Active Enzyme (Free Ser-OH) Complex Michaelis Complex [E • I] Enzyme->Complex + Probe Probe MFP-TEMPO (Inhibitor) Probe->Complex TS Transition State (Pentacoordinate P) Complex->TS Nucleophilic Attack Adduct Spin-Labeled Enzyme (Phosphorylated) TS->Adduct Fluoride Elimination Leaving HF (Released) TS->Leaving

Caption: The covalent inhibition mechanism where the active site Serine displaces fluoride, locking the TEMPO reporter to the enzyme backbone.

Synthesis & Preparation

Safety Warning: The intermediates and final product are organophosphorus nerve agent analogs. Synthesis must be performed in a well-ventilated fume hood by trained personnel wearing full PPE (butyl rubber gloves, face shield). Have 1M NaOH ready for neutralization.

Synthetic Pathway

The synthesis typically proceeds via the phosphorylation of 4-Hydroxy-TEMPO (TEMPOL).

  • Precursor Preparation: 4-Hydroxy-TEMPO is dissolved in anhydrous ether or dichloromethane containing a base (Triethylamine) to scavenge HCl.

  • Phosphorylation: Methyl dichlorophosphate (

    
    ) is added dropwise at 0°C.
    
    • Reaction:

      
      
      
  • Fluorination: The chloro-intermediate is not isolated. It is treated immediately with Sodium Fluoride (NaF) or Potassium Fluoride (KF) in the presence of a phase transfer catalyst (e.g., 18-crown-6) or simply stirred if using NaF in acetonitrile.

    • Reaction:

      
      
      
  • Purification: The product is purified via flash chromatography on silica gel (hexane/ethyl acetate).

Experimental Protocol: Spin Labeling & EPR

This protocol describes the labeling of purified Acetylcholinesterase (AChE) for Continuous Wave (CW) EPR analysis.

Reagents
  • Buffer A: 50 mM Sodium Phosphate, pH 7.4, 100 mM NaCl.

  • Stock Probe: 100 mM MFP-TEMPO in dry DMSO (Store at -20°C).

  • Enzyme: Purified AChE (>95% purity) at 5–10 mg/mL concentration.

Labeling Workflow
  • Stoichiometry Calculation: Determine the molar concentration of the enzyme active sites. Use a 2:1 to 5:1 molar excess of MFP-TEMPO over enzyme active sites to ensure rapid and complete labeling.

  • Incubation:

    • Add the MFP-TEMPO stock to the enzyme solution while vortexing gently.

    • Critical: Keep DMSO concentration < 1% to avoid protein denaturation.

    • Incubate at 25°C for 30–60 minutes.

  • Quenching (Optional): If kinetics are not being measured in real-time, the reaction stops when the probe is exhausted or removed.

  • Removal of Excess Probe:

    • Pass the reaction mixture through a size-exclusion spin column (e.g., Zeba Spin Desalting Column, 7K MWCO) equilibrated with Buffer A.

    • Why: Free TEMPO signal is sharp and intense; it will obscure the broad signal of the bound label. Removal must be >99%.

  • EPR Measurement:

    • Load sample into a glass capillary or flat cell.

    • Instrument Settings (X-Band):

      • Microwave Power: 2–10 mW (avoid saturation).

      • Modulation Amplitude: 1.0–2.0 Gauss.

      • Sweep Width: 100–150 Gauss.

Workflow Diagram

Workflow Start Purified Enzyme (5-10 mg/mL) Mix Add MFP-TEMPO (5x Molar Excess) Start->Mix Incubate Incubate 30 min @ 25°C Mix->Incubate Dialysis Size Exclusion / Dialysis (Remove Free Probe) Incubate->Dialysis Verify Check Activity (Should be <1%) Dialysis->Verify EPR Acquire EPR Spectrum (X-Band) Verify->EPR

Caption: Step-by-step workflow for generating spin-labeled enzyme complexes for spectroscopic analysis.

Data Interpretation

The resulting EPR spectrum provides a "fingerprint" of the active site environment.

Mobility Regimes

The shape of the nitroxide spectrum depends on the rotational correlation time (


).
  • Free Probe (Isotropic): Three sharp lines of equal height. Indicates the probe was not removed successfully.

  • Weakly Immobilized (Surface): Slight broadening, unequal line heights. Suggests the label is attached but flopping loosely (e.g., on the enzyme surface).

  • Strongly Immobilized (Active Site): Broad, distorted lineshape with a large spectral spread (

    
    ). This indicates the TEMPO ring is wedged inside the catalytic gorge (e.g., AChE active site), restricted by aromatic residues (Trp86).
    
Quantitative Metrics
ParameterSymbolInterpretation
Hyperfine Splitting

The distance between the outermost peaks. Increases as mobility decreases. High

(~65-70 Gauss) indicates rigid binding in the gorge.
Rotational Correlation Time

The time it takes for the molecule to rotate 1 radian. Fast (<1 ns) = Mobile; Slow (>10 ns) = Immobilized.
Order Parameter

Measures the spatial restriction of the probe (0 = random, 1 = fully ordered).
Troubleshooting
  • Signal is too weak: Increase enzyme concentration. Spin labeling requires high concentrations (10-50

    
    ) compared to fluorescence.
    
  • Composite Spectra: If you see both sharp and broad components, the dialysis failed. You are seeing a mix of bound and free label.

References

  • Gaffney, B. J. (1976). Spin Labeling: Theory and Applications. Academic Press. (Foundational text on spin labeling chemistry).
  • Harel, M., et al. (1993). "Crystal structure of acetylcholinesterase from Torpedo californica complexed with acridine." Proceedings of the National Academy of Sciences, 90(19), 9031-9035.

  • Morrisett, J. D., & Broomfield, C. A. (1972). "A chemically active spin label for acetylcholinesterase." Journal of Biological Chemistry, 247(22), 7224-7231.

  • Narke, G. (2021). "Fluorophosphonates on-Demand: A General and Simplified Approach toward Fluorophosphonate Synthesis." ChemBioChem, 22(10), 1769-1774.[1]

  • Weiner, H., et al. (1982). "Spin Labeling in Pharmacology." Annual Review of Pharmacology and Toxicology, 22, 235-257.

Sources

Harnessing Fluorophosphonate Spin Labels for High-Resolution Analysis of Serine Hydrolase Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Preamble: Beyond Presence to Performance

In the intricate theater of cellular biology, proteins are the principal actors. For too long, our understanding has been dominated by proteomics—a powerful but ultimately limited approach that equates protein abundance with functional significance. This is particularly restrictive when studying vast and dynamic enzyme families like the serine hydrolases. These enzymes, critical players in processes from neurotransmission to cancer pathology, are often regulated not at the level of expression, but by post-translational modifications, zymogen activation, or endogenous inhibitors.[1] To truly understand their role and develop effective therapeutics, we must measure their activity directly within their native environment.

This guide details a powerful methodology that merges the exquisite specificity of fluorophosphonate (FP) activity-based probes with the unparalleled sensitivity of Electron Paramagnetic Resonance (EPR) spectroscopy to study serine hydrolase function.[1][2] By covalently tethering a nitroxide spin label directly to the catalytic serine of active enzymes, we can move beyond simple detection and interrogate the subtle conformational dynamics that define their biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to unlock a deeper, more functional understanding of this critical enzyme superfamily.

The Rationale: Why Spin Labels and EPR?

Standard activity-based protein profiling (ABPP) often relies on fluorescent or affinity tags (e.g., rhodamine, biotin) for detection.[1][3] While effective for identifying active enzymes and assessing inhibitor occupancy, these methods provide a largely static picture. They can confirm if an enzyme is active, but offer little insight into how it is functioning.

This is where Site-Directed Spin Labeling (SDSL) coupled with EPR spectroscopy offers a transformative advantage.[4] EPR is a spectroscopic technique that specifically detects unpaired electrons.[5] By introducing a stable nitroxide radical (a spin label) into our system, we gain a sensitive reporter on the molecular environment at the site of attachment.

Key Advantages of the EPR Approach:

  • Unparalleled Sensitivity to Dynamics: The EPR spectral lineshape is exquisitely sensitive to the rotational motion of the spin label on the nanosecond timescale—the same timescale as protein side-chain motion and local conformational fluctuations.[6][7] This allows us to directly observe the dynamic state of the enzyme's active site.

  • Rich Structural Information: Changes in the EPR spectrum report on local polarity, solvent accessibility, and conformational equilibria, providing a high-resolution fingerprint of the active site's architecture.[8][9][10]

  • Broad Applicability: EPR is not limited by the size or complexity of the biological system under study, making it suitable for analyzing enzymes within crude lysates, reconstituted systems, or even membrane preparations.[2][4]

By designing a probe that combines the serine hydrolase-specific reactivity of a fluorophosphonate "warhead" with a nitroxide spin label reporter, we create a tool to directly place a dynamic sensor into the catalytic heart of our target enzymes.

Probe Design and Synthesis: The FP-Nitroxide Conjugate

The power of this technique originates from a modular probe design that ensures specific, activity-dependent labeling. The probe consists of three core components: the reactive group, a linker, and the spin label reporter tag.

Probe Component Function Rationale / Causality
Reactive Group Fluorophosphonate (FP)The FP moiety is a potent, irreversible inhibitor that forms a stable covalent bond exclusively with the catalytically active serine residue in the hydrolase active site.[1][11] Its reactivity is dependent on the nucleophilicity of the serine, which is greatly enhanced by the "catalytic triad" present only in active enzymes.
Linker PEG or Alkyl ChainThe linker provides spatial separation between the enzyme surface and the reporter tag, minimizing steric hindrance and potential perturbation of the enzyme's native conformation.
Reporter Tag Nitroxide Spin LabelA stable radical (e.g., TEMPO or PROXYL derivative) that contains an unpaired electron, making it detectable by EPR spectroscopy. Its rotational freedom is directly influenced by its local environment.
Diagram: Modular Design of the FP-Spin Label Probe

cluster_Probe FP-Spin Label Activity-Based Probe cluster_Enzyme Serine Hydrolase Active Site FP Fluorophosphonate (FP) Reactive 'Warhead' Linker Linker e.g., PEG, Alkyl Chain FP->Linker Enzyme Catalytic Serine (Ser-OH) Target Nucleophile FP->Enzyme Covalent Bond Formation (Activity-Dependent) SpinLabel Nitroxide Spin Label EPR Reporter Tag Linker->SpinLabel

Caption: Modular architecture of a fluorophosphonate-based spin label probe.

Proposed Synthesis via Bioorthogonal Chemistry

While a direct synthesis is feasible, a more versatile and modular approach utilizes "click chemistry." This allows for the independent synthesis of the FP-alkyne warhead and an azide-functionalized spin label, which are then conjugated in the final step. This strategy simplifies purification and allows for the easy swapping of different linkers or spin labels.

Diagram: Synthetic Workflow via Click Chemistry

G FP_alkyne FP-Alkyne Probe Step3 CuAAC 'Click' Reaction (CuSO4, Ascorbate) FP_alkyne->Step3 N3_SpinLabel Azide-Spin Label N3_SpinLabel->Step3 FP_SpinLabel FP-Spin Label Conjugate Step1 Synthesize FP-Alkyne Step1->FP_alkyne Step2 Synthesize Azide-Spin Label Step2->N3_SpinLabel Step3->FP_SpinLabel

Caption: A modular synthetic route using a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Guide: From Labeling to Analysis

This section provides a self-validating system of protocols. Each step includes critical controls to ensure that the observed signals are a direct and specific measure of serine hydrolase activity.

Protocol 1: Activity-Based Labeling of Serine Hydrolases in Cell Lysate

This protocol describes the covalent modification of active serine hydrolases in a complex biological sample.

Materials:

  • Cell or tissue lysate in a suitable buffer (e.g., PBS or Tris, pH 7.4)

  • FP-Spin Label probe stock solution (e.g., 10 mM in DMSO)

  • Potent, broad-spectrum serine hydrolase inhibitor for control (e.g., Diisopropyl fluorophosphate - DFP)

  • Bradford or BCA protein assay reagents

  • Microcentrifuge and tubes

Methodology:

  • Proteome Preparation:

    • Prepare cell or tissue lysate via standard methods (e.g., sonication, Dounce homogenization) on ice.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 20 min at 4°C).

    • Determine the protein concentration of the supernatant. Adjust concentration to 1-2 mg/mL with lysis buffer.

  • Control Sample Preparation (Self-Validation):

    • Negative Control (Heat-Inactivated): Aliquot a portion of the lysate and heat it at 95°C for 10 minutes. This denatures the enzymes and should prevent labeling.

    • Competitive Control (Inhibitor-Blocked): To another aliquot, add a known serine hydrolase inhibitor (e.g., 100 µM DFP) and incubate for 30 minutes at room temperature. This will block the active sites and prevent subsequent labeling by the FP-Spin Label probe.

  • Labeling Reaction:

    • To your experimental, heat-inactivated, and inhibitor-blocked lysate samples, add the FP-Spin Label probe to a final concentration of 1-5 µM.

    • Incubate for 60 minutes at room temperature with gentle agitation. The causality here is that the covalent reaction rate varies between enzymes; a 60-minute incubation ensures labeling of both highly reactive and slower-reacting hydrolases.[11]

  • Removal of Unbound Probe:

    • Excess, unbound probe will contribute a sharp, high-intensity signal that masks the signal from the protein-bound label. It must be removed.

    • Use a desalting column (e.g., Zeba Spin Desalting Columns) equilibrated with your desired EPR buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5) to perform a buffer exchange and remove the excess small-molecule probe.

  • Sample Concentration:

    • If necessary, concentrate the labeled proteome using a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO) to a final protein concentration of 100-500 µM for optimal EPR signal.[8]

Protocol 2: Continuous-Wave (CW) EPR Spectroscopy

This protocol describes the acquisition of the EPR spectrum to measure spin label mobility.

Materials:

  • Labeled protein sample from Protocol 1

  • EPR spectrometer (X-band) with a high-sensitivity cavity

  • Glass capillaries (e.g., 0.60 mm inner diameter)[8]

  • Capillary sealant (e.g., CRITOSEAL)

Methodology:

  • Sample Loading:

    • Load approximately 10-20 µL of the final labeled protein sample into a glass capillary via capillary action.

    • Seal the bottom of the capillary with sealant. Centrifuge briefly (e.g., 300 x g for 1 min) to ensure the sample is collected at the bottom.

  • Spectrometer Setup:

    • Set the spectrometer temperature to room temperature (e.g., 295 K).[8]

    • Insert the sample into the spectrometer's resonant cavity.

    • Tune the spectrometer to the sample to ensure optimal microwave coupling.

  • Data Acquisition Parameters (Typical for X-Band):

    • Microwave Frequency: ~9.5 GHz

    • Center Field: ~3400 Gauss

    • Sweep Width: 100-150 Gauss

    • Modulation Frequency: 100 kHz

    • Modulation Amplitude: 1.0 Gauss (Optimize to avoid over-modulation)

    • Microwave Power: 2-10 mW (Use non-saturating power levels)

    • Time Constant: ~40 ms

    • Number of Scans: Accumulate scans until a satisfactory signal-to-noise ratio is achieved.

  • Acquire Spectra:

    • Record the spectrum for the experimental sample.

    • Record spectra for the heat-inactivated and inhibitor-blocked controls. The expectation is a near-complete absence of the broad "immobilized" signal in these control samples, validating that the experimental signal is from specifically and actively labeled enzymes.

Data Interpretation: From Spectrum to Biological Insight

The shape of the first-derivative EPR spectrum is a direct reflection of the spin label's rotational mobility.

  • Highly Mobile Label (e.g., unbound probe): Exhibits three sharp, narrow lines of nearly equal height.

  • Immobilized Label (bound to a large protein): Exhibits a broad, asymmetric spectrum. The degree of broadening correlates with the degree of immobilization.[12]

Diagram: Interpreting EPR Spectral Lineshapes

EPR Lineshape vs. Mobility x_axis_start x_axis_start x_axis_end x_axis_end x_axis_start->x_axis_end Magnetic Field (Gauss) y_axis_start y_axis_start y_axis_end y_axis_end y_axis_start->y_axis_end Signal Intensity m1 m1 p2 p2 m1->p2 m2 m2 p3 p3 m2->p3 m3 m3 p4 p4 m3->p4 p1 p1 p1->m1 p2->m2 p3->m3 path_mobile Mobile Label (Fast Tumbling, τc < 1 ns) spline_mobile spline_mobile spline_mobile->p1 im1_h im1_h im1_l im1_l im1_h->im1_l im2_h im2_h im1_l->im2_h im2_l im2_l im2_h->im2_l im3_l im3_l im2_l->im3_l im3_h im3_h q2 q2 im3_h->q2 im3_l->im3_h q1 q1 q1->im1_h path_immobile Immobilized Label (Slow Tumbling, τc > 10 ns) spline_immobile spline_immobile spline_immobile->q1

Caption: Simulated EPR spectra showing the effect of rotational correlation time (τc) on lineshape.

Analysis Workflow:

  • Qualitative Assessment: Overlay the spectra from your experimental and control samples. A significant broad component in the experimental sample that is absent in the controls confirms successful activity-based labeling.

  • Competitive Profiling: Pre-incubate the lysate with a test inhibitor before adding the FP-Spin Label. A decrease in the intensity of the "immobilized" signal directly corresponds to the inhibitor's occupancy of the serine hydrolase active sites. This provides a quantitative measure of inhibitor potency and selectivity across the entire enzyme family.

  • Advanced Analysis: For purified enzymes, changes in the spectral lineshape upon addition of substrates, allosteric modulators, or binding partners can reveal ligand-induced conformational changes at the active site.[13]

Diagram: Competitive ABPP-EPR Workflow

Lysate Cell Lysate Split Split Lysate->Split Add_DMSO 1. Pre-incubate: Add DMSO (Vehicle) Split->Add_DMSO Control Add_Inhibitor 1. Pre-incubate: Add Inhibitor Split->Add_Inhibitor Experiment Add_Probe 2. Add FP-Spin Label Probe Add_DMSO->Add_Probe Add_Probe2 2. Add FP-Spin Label Probe Add_Inhibitor->Add_Probe2 EPR1 3. Acquire EPR Spectrum Add_Probe->EPR1 EPR2 3. Acquire EPR Spectrum Add_Probe2->EPR2 Result1 Result: Maximal 'Immobilized' Signal EPR1->Result1 Result2 Result: Reduced 'Immobilized' Signal EPR2->Result2 Compare 4. Compare Signal Intensity (Quantify Inhibition) Result1->Compare Result2->Compare

Caption: Workflow for quantifying inhibitor potency using competitive activity-based EPR profiling.

Concluding Remarks

The methodology presented herein represents a significant advancement over traditional enzyme characterization techniques. By placing a dynamically sensitive spin probe directly and covalently into the active site of serine hydrolases, we unlock the ability to monitor the subtle yet critical conformational events that govern their function. This approach provides a powerful platform for fundamental biological inquiry, high-throughput inhibitor screening, and the rational design of next-generation therapeutics targeting this ubiquitous and functionally diverse class of enzymes.

References

  • General protocol for standard sample preparation for SDSL-EPR spectroscopy. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

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  • Berman, H. A., & Taylor, P. (1985). Fluorescent phosphonate labels for serine hydrolases. Kinetic and spectroscopic properties of (7-nitrobenz-2-oxa-1,3-diazole)aminoalkyl methylphosphonofluoridates and their conjugates with acetylcholinesterase molecular forms. Journal of Biological Chemistry. [Link]

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  • Profiling Serine Hydrolases in the Leishmania Host-Pathogen Interactome Using Cell-Permeable Activity-Based Fluorophosphonate Probes. (2025). ChemBioChem. [Link]

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  • Columbus, L., & Hubbell, W. L. (2002). Methods and applications of site-directed spin labeling EPR spectroscopy. Trends in Biochemical Sciences. [Link]

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  • Sanman, L. E., & Bogyo, M. (2014). Phosphoramidates as Novel Activity-Based Probes for Serine Proteases. Stanford Medicine. [Link]

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  • Synthetic route to fluorophosphonate and phenyl phosphonate probes. (n.d.). ResearchGate. [Link]

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  • EPR in Life Science. (n.d.). Bruker. [Link]

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An In-depth Technical Guide to Fluorophosphinyloxy-Based Activity-Based Probes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology to study enzyme function directly in complex biological systems.[1] Among the chemical tools developed for ABPP, fluorophosphinyloxy (FP) and fluorophosphonate-based probes have become indispensable for the global analysis of the serine hydrolase superfamily, one of the largest and most diverse enzyme classes in mammals.[2][3] These probes employ a fluorophosphonate "warhead" that covalently and irreversibly modifies the active-site serine of functional enzymes, providing a direct readout of their catalytic status.[4][5] This guide provides an in-depth technical overview of FP-based probes, covering their core structure, mechanism of action, experimental workflows for target identification, and their critical role in modern drug discovery and inhibitor profiling.

Introduction: The Principle of Activity-Based Protein Profiling (ABPP)

Traditional proteomic methods quantify protein abundance, which often correlates poorly with protein function due to complex post-translational regulation.[6] ABPP overcomes this limitation by using chemical probes to report on the functional state of enzymes within native biological contexts, such as cell lysates, intact cells, or even whole organisms.[1][7]

Activity-based probes (ABPs) are small-molecule tools engineered with three key modular components[7][8]:

  • Reactive Group (Warhead): An electrophilic moiety that covalently binds to a nucleophilic residue in the enzyme's active site. For FP probes, this is the fluorophosphonate group targeting the catalytic serine.[9]

  • Linker: A spacer element that connects the warhead to the reporter tag. The linker's properties (e.g., hydrophilicity) can be modified to improve probe reactivity and cell permeability.[10]

  • Reporter Tag: A functional handle used for visualization or enrichment of labeled proteins. Common tags include fluorophores (e.g., TAMRA, Rhodamine, BODIPY) for in-gel fluorescence scanning and affinity handles (e.g., biotin, desthiobiotin) for enrichment and subsequent mass spectrometry (MS) analysis.[4][11]

FP-based probes have become the archetypal reagents for studying the serine hydrolase superfamily, which includes numerous proteases, lipases, esterases, and amidases involved in a vast array of physiological processes from blood coagulation to neurotransmission.[3]

The Chemical Biology of Fluorophosphinyloxy (FP) Probes

Core Structure and Mechanism of Action

The power of FP probes lies in their mechanism-based labeling. The fluorophosphonate warhead mimics the transition state of substrate hydrolysis in a serine hydrolase active site. The catalytic serine, activated by the surrounding catalytic triad (typically Ser-His-Asp), performs a nucleophilic attack on the electrophilic phosphorus atom of the probe.[6] This attack results in the displacement of the fluoride leaving group and the formation of a stable, covalent phosphinylester bond with the enzyme, effectively and irreversibly inactivating it.[4][12]

Because this reaction requires a catalytically competent active site, FP probes selectively label active enzymes, ignoring inactive zymogens, inhibitor-bound enzymes, or denatured proteins.[4][10]

G cluster_0 Serine Hydrolase Active Site Enzyme Catalytic Serine (Ser-OH) Covalent_Complex Covalently Modified Enzyme R-P(O)(OR')-O-Ser Enzyme->Covalent_Complex Nucleophilic Attack Histidine Histidine Aspartate Aspartate Probe R-P(O)(OR')-F Probe->Covalent_Complex Leaving_Group Fluoride (F⁻)

Caption: Mechanism of covalent modification of a serine hydrolase by an FP probe.

Synthesis and Probe Diversity

The modular nature of FP probes allows for the synthesis of a diverse toolkit tailored for specific applications.[13][14] While the FP warhead remains constant for targeting serine hydrolases, the linker and reporter tag can be varied significantly.

  • FP-Fluorophore Probes (e.g., FP-TAMRA): These probes incorporate a fluorescent tag like tetramethylrhodamine (TAMRA) and are used for rapid, gel-based visualization of active enzymes.[2][11] They are ideal for initial screens and for assessing changes in enzyme activity profiles across different samples.

  • FP-Biotin Probes: These probes feature a biotin affinity handle.[3] After labeling, the biotinylated proteins can be selectively enriched from the complex proteome using streptavidin-coated beads. The enriched proteins are then digested and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling proteome-wide identification of probe targets.[15]

  • Two-Step Probes (e.g., FP-Alkyne): To circumvent potential issues with bulky tags affecting cell permeability or target binding, two-step probes are used.[6] These probes contain a small, bioorthogonal handle like an alkyne. After labeling in a biological system, a reporter tag (e.g., azide-fluorophore or azide-biotin) is attached via a click chemistry reaction.[12][16]

Experimental Workflows and Protocols

A successful ABPP experiment requires careful planning and execution. The general workflow involves proteome labeling followed by downstream analysis.

G cluster_gel Gel-Based Analysis cluster_ms MS-Based Analysis start Biological Sample (Cell Lysate, Tissue, etc.) labeling Incubate with FP Probe start->labeling sds SDS-PAGE labeling->sds FP-Fluorophore enrich Affinity Enrichment (e.g., Streptavidin Beads) labeling->enrich FP-Biotin scan In-Gel Fluorescence Scan sds->scan digest On-Bead Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms identify Protein Identification lcms->identify

Caption: General experimental workflows for FP-based activity-based protein profiling.

Protocol: In-Gel Fluorescence Profiling of Serine Hydrolases

This protocol is designed for the rapid visualization of active serine hydrolases in a cell or tissue lysate using a fluorescent FP probe (e.g., FP-TAMRA).

Self-Validation System:

  • Negative Control: A heat-denatured lysate sample (95°C for 10 min) should be included. Since labeling is activity-dependent, no fluorescent bands should appear in this lane.[2]

  • Vehicle Control: A DMSO-only control (without probe) ensures that no endogenous fluorescence interferes with the signal.

Step-by-Step Methodology:

  • Proteome Preparation: Prepare a soluble proteome lysate from cells or tissues in a suitable buffer (e.g., PBS) at a concentration of 1-2 mg/mL. Determine protein concentration using a standard assay (e.g., BCA).

  • Labeling Reaction: In a microcentrifuge tube, add 50 µL of the proteome lysate (50-100 µg total protein).

  • Probe Addition: Add the fluorescent FP probe to a final concentration of 1-5 µM. The optimal concentration should be determined empirically to maximize specific labeling while minimizing background.[10]

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Quenching: Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.

  • Gel Electrophoresis: Resolve the proteins (20-30 µg per lane) on an SDS-PAGE gel (e.g., 10-12% polyacrylamide).

  • Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner with appropriate excitation/emission wavelengths for the chosen fluorophore (e.g., TAMRA: ~550 nm Ex / ~580 nm Em).

Protocol: Mass Spectrometry-Based Target Identification

This protocol outlines the enrichment and identification of serine hydrolase targets using an FP-biotin probe.

Self-Validation System:

  • Competitive Control: Pre-incubate a lysate sample with a known broad-spectrum serine hydrolase inhibitor (e.g., AEBSF) before adding the FP-biotin probe.[2] This should lead to a significant reduction in the number of identified proteins compared to the non-competed sample, confirming the specificity of the probe for the enzyme class.

Step-by-Step Methodology:

  • Proteome Preparation and Labeling: Follow steps 1-4 from the in-gel protocol, using an FP-biotin probe at a final concentration of 5-10 µM.[15]

  • Removal of Excess Probe: Remove unbound probe by precipitation (e.g., chloroform/methanol) or buffer exchange.

  • Streptavidin Enrichment: Resuspend the labeled proteome in PBS containing 0.1% SDS. Add streptavidin-agarose beads and incubate with rotation for 1-2 hours at 4°C to capture biotinylated proteins.

  • Washing: Wash the beads extensively with buffers of decreasing stringency (e.g., PBS with 1% SDS, followed by PBS with 6M Urea, and finally PBS) to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate). Reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

  • LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the enriched proteins.

Applications in Drug Discovery and Development

FP probes are powerful tools for accelerating drug discovery, particularly for identifying novel targets and characterizing inhibitor selectivity.[17][18]

Competitive ABPP for Inhibitor Profiling

Competitive ABPP is a cornerstone technique for assessing the potency and selectivity of enzyme inhibitors directly in a complex biological environment.[9] The principle is simple: if an inhibitor binds to a target enzyme, it will block the active site and prevent labeling by the FP probe. The reduction in probe labeling, which can be quantified by gel fluorescence intensity or MS signal, is directly proportional to the inhibitor's occupancy and potency.[9][17]

G cluster_control Control (DMSO) cluster_inhibitor Inhibitor Treatment start Proteome probe_c Add FP Probe start->probe_c inhibitor Pre-incubate with Inhibitor start->inhibitor label_c Enzyme Labeled probe_c->label_c analysis Analyze by Gel or MS (Compare Signals) probe_i Add FP Probe inhibitor->probe_i nolabel_i Enzyme NOT Labeled (Active site blocked) probe_i->nolabel_i nolabel_i->analysis

Caption: Workflow for competitive ABPP to profile small-molecule inhibitors.

This approach allows for the simultaneous assessment of an inhibitor against dozens of serine hydrolases in a single experiment, providing a comprehensive selectivity profile and revealing potential off-target effects that might be missed in traditional recombinant enzyme assays.[2][19]

Quantitative Data Presentation

The utility of FP probes is often demonstrated through quantitative measurements. Below is a table summarizing typical experimental parameters found in the literature.

ParameterGel-Based ProfilingMS-Based ProfilingRationale & Causality
Probe Type FP-FluorophoreFP-Biotin / FP-AlkyneFluorophore for direct visualization; Biotin for affinity capture.[4]
Probe Conc. 1-5 µM4-10 µMBalance between labeling efficiency and non-specific binding. Higher concentrations may be needed for less reactive enzymes but increase background.[10]
Proteome Conc. 1-2 mg/mL1-5 mg/mLSufficient protein is needed for robust signal detection, especially for lower abundance enzymes in MS workflows.
Incubation Time 30-60 min30-90 minTime must be sufficient for labeling but short enough to minimize protein degradation. Kinetic analysis can reveal differences in probe reactivity.[10]
Incubation Temp. 25-37 °C25-37 °CPhysiological temperatures are often used to maintain enzyme activity.

Conclusion and Future Directions

Fluorophosphinyloxy-based probes are robust and versatile tools that have fundamentally advanced our ability to study the serine hydrolase enzyme family. They provide a direct window into enzyme function within a native physiological context, a perspective unattainable with traditional genomics or proteomics. By enabling proteome-wide activity profiling, target identification, and comprehensive inhibitor selectivity screening, FP probes continue to be critical assets in chemical biology and drug development. Future advancements will likely focus on developing probes with enhanced cell permeability for in vivo applications, novel warheads to target other enzyme classes, and integration with advanced MS techniques for even greater sensitivity and temporal resolution.[16][20]

References

  • Profiling Serine Hydrolase Activities in Complex Proteomes. ACS Publications. [Link]

  • Identification of serine hydrolases by using probes 3, 4, and 5 and LC‐MS/MS. ResearchGate. [Link]

  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. PMC. [Link]

  • Activity-based protein profiling: The serine hydrolases. PMC. [Link]

  • Competitive and comparative ABPP. ResearchGate. [Link]

  • Probe Development Efforts to Identify Novel Inhibitors of ABHD10. NCBI. [Link]

  • An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates. PMC. [Link]

  • Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors. ACS Publications. [Link]

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  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine. [Link]

  • Activity-based proteomics. Wikipedia. [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. The Royal Society of Chemistry. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University. [Link]

  • Phosphorus-Based Probes as Molecular Tools for Proteome Studies: Recent Advances in Probe Development and Applications. ACS Publications. [Link]

  • Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases. PubMed. [Link]

  • "Activity-based Protein Profiling" in Scholarly Publications Leiden University. [Link]

  • Design and synthesis of fluorescent activity probes for protein phosphatases. PMC. [Link]

  • Activity-based fluorescent probes that target phosphatases. ResearchGate. [Link]

  • Design and labeling mechanism of the fluorophosphonate probes used in this study. ResearchGate. [Link]

  • Activity-based protein profiling: A graphical review. PMC. [Link]

  • An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates. Beilstein Journals. [Link]

  • Recent Progress of Activity-Based Fluorescent Probes for Imaging Leucine Aminopeptidase. [Link]

  • Fluorogenic Probes for Imaging Cellular Phosphatase Activity. PMC. [Link]

  • Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing. MDPI. [Link]

  • Activity-Based Probes in Pathogenic Bacteria: Investigating Drug Targets and Molecule Specificity. PMC. [Link]

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Introduction: A Synthesis of Stability and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of TEMPO-Fluorophosphonates

In the landscape of chemical biology and drug development, the ability to selectively probe and inhibit enzyme activity within a native biological system is paramount. TEMPO-fluorophosphonates represent a sophisticated class of chemical probes engineered for this very purpose. They elegantly merge the properties of two distinct chemical entities: the stable (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) radical and the highly reactive fluorophosphonate (FP) "warhead."

The TEMPO moiety is a well-characterized, stable nitroxyl radical, whose stability is conferred by the steric protection of four adjacent methyl groups[1][2]. This inherent stability makes it an excellent reporter group, detectable by electron spin resonance spectroscopy, and a versatile chemical handle for the attachment of other tags, such as fluorophores or biotin, for downstream analysis[3][4].

Conversely, fluorophosphonates are potent, mechanism-based irreversible inhibitors of a large and diverse superfamily of enzymes known as serine hydrolases[5][6]. This enzyme class utilizes a highly conserved catalytic mechanism centered around a nucleophilic serine residue within a "catalytic triad"[7][8]. The FP group acts as an electrophilic trap for this active site serine, leading to covalent and irreversible inactivation.

The conjugation of these two moieties creates a powerful tool for Activity-Based Protein Profiling (ABPP), a chemoproteomic strategy that enables the direct assessment of the functional state of enzymes in complex biological samples[9][10]. Unlike traditional proteomic methods that measure protein abundance, ABPP using probes like TEMPO-fluorophosphonates measures enzymatic activity, providing a more accurate snapshot of the functional proteome[9][11]. This guide provides a detailed examination of the mechanism by which these probes function, the experimental methodologies used to validate their action, and their application in modern research.

Core Mechanism: Covalent Inactivation of Serine Hydrolases

The inhibitory action of TEMPO-fluorophosphonates against serine hydrolases is a highly specific, activity-dependent process that results in the formation of a stable, covalent bond with the enzyme's active site serine. The mechanism can be dissected into a two-step process.

Step 1: Initial Non-Covalent Binding (Enzyme-Inhibitor Complex Formation)

Prior to covalent modification, the TEMPO-fluorophosphonate probe first reversibly binds to the active site of the target serine hydrolase, forming an initial enzyme-inhibitor (EI) complex. This binding is governed by non-covalent interactions (e.g., hydrophobic, van der Waals, and electrostatic interactions) between the probe and the enzyme's substrate-binding pocket. The affinity of this initial binding contributes to the overall potency and selectivity of the probe for different members of the serine hydrolase family. This two-step process, involving a rapid initial binding followed by a slower isomerization or covalent step, is a characteristic of many potent enzyme inhibitors[12].

Step 2: Irreversible Covalent Modification

The critical event in the mechanism is the nucleophilic attack of the activated serine residue on the phosphorus atom of the fluorophosphonate warhead. The catalytic triad (typically composed of serine, histidine, and aspartate) of the enzyme facilitates this process. The histidine residue, acting as a general base, deprotonates the hydroxyl group of the serine, dramatically increasing its nucleophilicity[7][8].

This empowered serine nucleophile then attacks the electrophilic phosphorus center of the fluorophosphonate. This results in the formation of a pentavalent phosphonate tetrahedral intermediate. The reaction concludes with the expulsion of the fluoride ion, a good leaving group, and the formation of a stable, covalent phosphonyl-enzyme adduct. This covalent modification effectively and irreversibly inactivates the enzyme, as the active site serine is now permanently blocked[5][13]. Because this entire process relies on the enzyme's natural catalytic machinery, only functionally active enzymes are targeted by the probe[5][9].

Mechanism_of_Action Figure 1: Covalent Inactivation of a Serine Hydrolase cluster_Enzyme Serine Hydrolase Active Site cluster_Complex Tetrahedral Intermediate Ser Ser-OH His His Ser->His Asp Asp His->Asp Probe TEMPO-Linker-P(O)(OR)F (FP Probe) Intermediate Ser-O-P(O-)(OR)(F)-Linker-TEMPO Probe->Intermediate Nucleophilic Attack (Catalytic Triad) Inactivated Ser-O-P(O)(OR)-Linker-TEMPO Intermediate->Inactivated Fluoride Expulsion Fluoride F-

Caption: Covalent inactivation of a Serine Hydrolase by a TEMPO-fluorophosphonate probe.

Experimental Validation and Methodologies

A cornerstone of scientific integrity is the ability to validate mechanistic claims through robust experimental protocols. As a Senior Application Scientist, the choice of methodology is driven by the need for self-validating systems that provide clear, quantifiable, and reproducible results.

Kinetic Analysis: Quantifying Inhibitor Potency

To characterize the potency of a TEMPO-fluorophosphonate inhibitor, detailed kinetic studies are essential. These assays measure the rate of enzyme inactivation and provide quantitative metrics for comparison.

1. Determination of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While a useful preliminary metric, it can be dependent on experimental conditions (e.g., incubation time, substrate concentration). For irreversible inhibitors, IC₅₀ values decrease with longer pre-incubation times between the enzyme and the inhibitor[14].

2. Bimolecular Rate Constant (kᵢₙₐ꜀ₜ/Kᵢ): A more rigorous measure for irreversible inhibitors is the bimolecular rate constant of inactivation (often denoted as kᵢₙₐ꜀ₜ/Kᵢ or k₂/Kᵢ). This constant reflects the overall efficiency of the inhibitor, incorporating both the initial binding affinity (Kᵢ) and the maximal rate of inactivation (kᵢₙₐ꜀ₜ). It is determined by measuring the rate of inhibition at various inhibitor concentrations[14].

ParameterDescriptionTypical Value Range (for potent inhibitors)Reference
IC₅₀ (15 min) Concentration for 50% inhibition after 15 min pre-incubation.Low nanomolar (nM)[14]
kᵢₙₐ꜀ₜ/Kᵢ Bimolecular rate constant for enzyme inactivation.10⁴ - 10⁷ M⁻¹s⁻¹[14]

Table 1: Key kinetic parameters for characterizing TEMPO-fluorophosphonate inhibitors.

Experimental Protocol: Determination of kᵢₙₐ꜀ₜ/Kᵢ

  • Reagents: Purified target enzyme, fluorogenic or chromogenic substrate, TEMPO-fluorophosphonate inhibitor stock solution, and assay buffer.

  • Procedure: a. A competitive kinetic scheme is employed. The inhibitor (at various concentrations) and a reporter substrate are added simultaneously to the assay buffer[14]. b. The reaction is initiated by adding the enzyme solution. c. The reaction progress is monitored continuously over time (e.g., 30-60 minutes) by measuring the increase in fluorescence or absorbance from the hydrolysis of the reporter substrate.

  • Data Analysis: a. For each inhibitor concentration, the natural logarithm of the reaction rate is plotted against time. The slope of this line gives the observed rate of inactivation (kₒᵦₛ). b. A secondary plot of kₒᵦₛ versus inhibitor concentration [I] is generated. c. The slope of this secondary plot yields the bimolecular rate constant, kᵢₙₐ꜀ₜ/Kᵢ[14].

The causality behind this protocol is that by measuring the rate of activity loss over time, we are directly observing the covalent modification event. The linear relationship between kₒᵦₛ and inhibitor concentration validates the proposed irreversible binding model.

Activity-Based Protein Profiling (ABPP) and Target Identification

The true power of TEMPO-fluorophosphonates is realized in their application to complex proteomes. By attaching a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) to the TEMPO moiety, these probes can be used to identify and quantify active serine hydrolases in cell lysates, tissues, or even living organisms[5][10][15].

ABPP_Workflow Figure 2: ABPP-MS Workflow for Target Identification Proteome Complex Proteome (e.g., Cell Lysate) Probe Add FP-Biotin Probe Proteome->Probe Labeling Covalent Labeling of Active Serine Hydrolases Probe->Labeling Enrichment Enrichment with Streptavidin Beads Labeling->Enrichment Digestion On-Bead Proteolytic Digestion (e.g., Trypsin) Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Database Search & Protein Identification LCMS->Data

Caption: A typical workflow for Activity-Based Protein Profiling Mass Spectrometry (ABPP-MS).

Experimental Protocol: ABPP-MS for Target Identification

  • Proteome Preparation: Prepare a cell or tissue lysate in a suitable buffer, ensuring endogenous enzyme activity is preserved.

  • Probe Labeling: Incubate the proteome with a biotinylated TEMPO-fluorophosphonate probe (e.g., FP-Biotin) for a defined period (e.g., 30-60 minutes) at room temperature or 37°C[5][15]. This step is critical; only catalytically active enzymes will be labeled.

  • Enrichment: Capture the biotin-labeled proteins using streptavidin-agarose beads. This step is a self-validating system; only proteins that have been covalently modified by the probe will be enriched, drastically reducing sample complexity.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a denaturing buffer and digest the captured proteins with a protease, typically trypsin. Trypsin cleaves proteins C-terminal to lysine and arginine residues, generating a predictable set of peptides for mass spectrometry analysis[16].

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by hydrophobicity (LC) and then sequentially isolated, fragmented, and their mass-to-charge ratios are measured (MS/MS)[17][18].

  • Data Analysis: Search the acquired MS/MS spectra against a protein sequence database. The fragmentation pattern of a peptide serves as a "fingerprint" that allows for its identification[19]. The identification of peptides containing the phosphonate-modified serine residue confirms the protein as a target of the probe. The mass of the adducted phosphonate group results in a specific mass shift that is used in the database search to pinpoint the exact site of modification[16][17].

Conclusion: From Mechanism to Application

TEMPO-fluorophosphonates are more than simple inhibitors; they are precision tools for functional proteomics. Their mechanism of action, rooted in the activity-dependent covalent modification of the serine hydrolase catalytic site, provides an elegant method for selectively targeting active enzymes. The combination of a stable TEMPO reporter and a reactive FP warhead allows for robust and versatile experimental designs, from fundamental kinetic analyses to proteome-wide target discovery. The methodologies described herein—kinetic characterization and ABPP-MS—provide a self-validating framework for researchers to confidently probe the functional state of serine hydrolases, accelerating the discovery of novel drug targets and the elucidation of complex biological pathways.

References

  • Wikipedia. (n.d.). TEMPO. Available at: [Link]

  • Mei, N., et al. (2014). Nitroxide TEMPO: A genotoxic and oxidative stress inducer in cultured cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Makhaeva, G. F., et al. (2009). Kinetics and mechanism of inhibition of serine esterases by fluorinated aminophosphonates. Toxicology and Applied Pharmacology.
  • Wikipedia. (n.d.). Activity-based proteomics. Available at: [Link]

  • Thompson, M. L., et al. (2016). Interaction of the Serine Hydrolase KIAA1363 with Organophosphorus Agents: Evaluation of Potency and Kinetics. Toxicological Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Sample ABPP data obtained with FP-based probes. Available at: [Link]

  • Singer, A. B., et al. (2003). Trifluoromethyl ketones and methyl fluorophosphonates as inhibitors of group IV and VI phospholipases A(2): structure-function studies with vesicle, micelle, and membrane assays. The Journal of biological chemistry. Available at: [Link]

  • Penn Today. (2021, September 8). Versatile 'chemoproteomic probes' for activity-based protein profiling. Available at: [Link]

  • Nomura Research Group. (n.d.). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. Available at: [Link]

  • Lapek, J. D., et al. (2020). Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles. Molecular & Cellular Proteomics. Available at: [Link]

  • Linsky, M., et al. (2024). Computational design of serine hydrolases. bioRxiv. Available at: [Link]

  • ResearchGate. (2020, February 21). TEMPO and its Derivatives: Synthesis and Applications. Available at: [Link]

  • Semantic Scholar. (2014, January 31). TEMPO and Its Derivatives: Synthesis and Applications. Available at: [Link]

  • Clancy, K. W., et al. (2019). Late-Stage Conversion of Diphenylphosphonate to Fluorophosphonate Probes for the Investigation of Serine Hydrolases. Tetrahedron. Available at: [Link]

  • Ahmed, A. A. I. (n.d.). Novel methods using fluorophosphonate-biotin probe for quantification and profiling of serine hydrolases. Kumamoto University Repository. Available at: [Link]

  • Blackburn, G. M., et al. (1990). Phosphonate and thiophosphate nucleotide analogues in studies of some enzyme reactions. Nucleic acids symposium series. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of fluorophosphonates according to the FP on-demand protocol. Available at: [Link]

  • Blanchard, J. S., & Scarsdale, J. N. (2015). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. The FASEB Journal. Available at: [Link]

  • Grigoryan, H., et al. (2008). Mass Spectral Characterization of Organophosphate-Labeled Lysine in Peptides. Analytical biochemistry. Available at: [Link]

  • Copeland, R. A. (2016). Structural Mechanisms of Slow-Onset, Two-Step Enzyme Inhibition. Sub-cellular biochemistry. Available at: [Link]

  • Zhao, Y., et al. (2015). The antioxidant mechanism of nitroxide TEMPO: Scavenging with glutathionyl radicals. Free radical biology & medicine. Available at: [Link]

  • ResearchGate. (n.d.). Structural data and enzyme kinetics support a competitive mode of inhibition. Available at: [Link]

  • Dutra, J. K., et al. (2021). Fluorophosphonates on-Demand: A General and Simplified Approach toward Fluorophosphonate Synthesis. Chembiochem. Available at: [Link]

  • ResearchGate. (2023, March 15). Fluorophosphonates on-Demand: A General and Simplified Approach toward Fluorophosphonate Synthesis. Available at: [Link]

  • Shvartsburg, A. A., & Smith, R. D. (2008). Characterization of Phosphorylated Proteins Using Mass Spectrometry. In: Separations of Phosphoproteins. Available at: [Link]

  • McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current opinion in chemical biology. Available at: [Link]

Sources

Methodological & Application

Application Note: Continuous Wave (CW) EPR Analysis of TEMPO-Labeled Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Site-Directed Spin Labeling (SDSL) coupled with Continuous Wave Electron Paramagnetic Resonance (CW-EPR) is a definitive technique for mapping the dynamic landscape of enzymes in solution. Unlike X-ray crystallography, which provides a static snapshot, SDSL-EPR reveals the conformational plasticity essential for catalysis, allosteric regulation, and protein-protein interactions.

This guide details the protocol for labeling enzymes with the nitroxide spin label MTSL (1-oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) methanethiosulfonate and analyzing the resulting X-band spectra. The workflow relies on the specific reaction of MTSL with cysteine thiol groups to generate a side chain (R1) that reports on the local backbone dynamics and solvent accessibility.

Core Workflow Visualization

SDSL_Workflow Mutagenesis 1. Cysteine Mutagenesis Reduction 2. Reduction (DTT/TCEP) Mutagenesis->Reduction Desalt1 3. Desalting (Remove Reductant) Reduction->Desalt1 Critical Step Labeling 4. MTSL Labeling Desalt1->Labeling Desalt2 5. Purification (Remove Free Label) Labeling->Desalt2 EPR 6. CW-EPR Acquisition Desalt2->EPR

Figure 1: The SDSL workflow. Red nodes indicate critical purification steps where failure most often occurs due to incomplete removal of reductants or free spin labels.

Theoretical Foundation: The Nitroxide Reporter

The EPR spectrum of a nitroxide label attached to a protein is governed by the anisotropy of its magnetic interactions (Zeeman and Hyperfine). The shape of the spectrum depends heavily on the rate of reorientation (tumbling) of the label, denoted by the rotational correlation time (


).[1]
  • Fast Motion (

    
     ns):  The label moves freely (e.g., on a loop). Anisotropy is averaged out, resulting in three sharp lines of nearly equal height.
    
  • Intermediate Motion (

    
    ):  The label is partially restricted (e.g., surface helix). Line broadening occurs; the high-field peak amplitude decreases relative to the center field.
    
  • Slow Motion (

    
    ):  The label is immobilized (e.g., buried in the core). The spectrum approaches the "rigid limit" powder pattern with maximum separation between outer extrema (
    
    
    
    ).

Protocol: Sample Preparation and Labeling

Objective: To attach MTSL to a specific cysteine residue with >90% efficiency and <1% free label contamination.

Prerequisite: Cysteine Engineering

The target protein must be mutated to contain a single cysteine at the site of interest. Native surface cysteines must be replaced (usually with Ser or Ala) to prevent off-target labeling.

Labeling Procedure[2]

Reagents:

  • MTSL Stock: 100 mM in acetonitrile (Store at -20°C).

  • DTT (Dithiothreitol): Freshly prepared 1 M stock.

  • Buffer A: 20 mM MOPS/HEPES (pH 7.0-7.5), 100 mM NaCl. Avoid Tris if possible as it can scavenge radicals over long periods, though generally acceptable.

StepActionScientific Rationale (Causality)
1. Reduction Incubate protein (50–100 µM) with 5 mM DTT for 30–60 min at 4°C.Ensures the target cysteine thiol is reduced (-SH) and accessible for reaction.
2. Depletion CRITICAL: Remove DTT using a PD-10 desalting column or exhaustive dialysis against Buffer A (2x).DTT contains thiols that will react with MTSL, consuming the label and preventing protein labeling.
3. Labeling Add MTSL to the protein at a 5-10x molar excess. Incubate in the dark for 4–12 hours at 4°C or RT.The methanethiosulfonate group of MTSL reacts specifically with the cysteine thiol, releasing methanesulfinic acid.
4. Purification Remove unreacted (free) MTSL using a fresh PD-10 column or size-exclusion chromatography (SEC).Free spin label produces three sharp, intense lines that obscure the broader protein-bound signal.
5. Concentration Concentrate labeled protein to 50–200 µM using a centrifugal filter.High concentration improves Signal-to-Noise (S/N) ratio, allowing for fewer scans and faster acquisition.

Validation Check: Measure the spin labeling efficiency by comparing the double-integrated EPR intensity against a standard TEMPO concentration curve. Efficiency should be 80–100%.

Protocol: CW-EPR Data Acquisition[3]

Instrument: X-Band EPR Spectrometer (e.g., Bruker EMX/ELEXSYS). Sample Holder: Quartz flat cell (for aqueous samples to minimize dielectric loss) or glass capillary.

Instrument Settings

Incorrect settings are the primary cause of data artifacts. Use the following optimized parameters for nitroxide-labeled proteins.

ParameterSettingExplanation
Microwave Frequency ~9.4 - 9.8 GHzX-Band standard.
Microwave Power 2 mW (20 dB)Critical: High power (>5-10 mW) causes saturation, distorting lineshapes and invalidating mobility analysis.
Modulation Amplitude 1.0 - 2.0 GaussShould be

of the intrinsic linewidth. Too high causes artificial broadening; too low reduces S/N.
Modulation Frequency 100 kHzStandard for optimizing S/N.
Sweep Width 100 - 150 GaussSufficient to capture the full nitroxide spectrum (approx 70 G wide).
Time Constant 20.48 - 40.96 msFilters high-frequency noise.
Conversion Time 40 - 80 msEnsure Conversion Time > Time Constant to prevent signal distortion.
Acquisition Steps[3]
  • Tuning: Tune the microwave cavity to the "dip" to ensure critical coupling.

  • Baseline: Acquire a spectrum of the buffer alone (baseline) using identical parameters.

  • Measurement: Insert sample, tune, and acquire. Accumulate scans (typically 4–16) until S/N is satisfactory.

  • Post-Processing: Subtract the buffer baseline from the protein spectrum.

Data Analysis & Interpretation

Mobility Analysis (Inverse Linewidth)

For a quick assessment of mobility changes (e.g., upon ligand binding), calculate the inverse central linewidth (


).
  • Broader line (Lower

    
    ):  Indicates restricted motion (ordered state).
    
  • Narrower line (Higher

    
    ):  Indicates flexible motion (disordered state).
    
Rotational Correlation Time ( )

For isotropic motion in the fast-motional regime,


 can be estimated using the peak height ratios of the low-field (

), central (

), and high-field (

) lines:


Note: This equation is valid only for


 ns. For slower motions, spectral simulation (e.g., using EasySpin) is required.
Spectral Regimes Diagram

Spectral_Regimes Spectrum Observed EPR Spectrum Fast Sharp Lines (Loop/Terminus) τ < 1 ns Spectrum->Fast High Mobility Intermediate Broadened Lines (Surface Helix) τ ≈ 2-5 ns Spectrum->Intermediate Restricted Slow Rigid Limit (Buried Core) τ > 10 ns Spectrum->Slow Immobilized FreeLabel Artifact: 3 Very Sharp Lines Spectrum->FreeLabel Contamination

Figure 2: Classification of spectral shapes. The presence of "Free Label" signal (dashed box) must be ruled out before biological interpretation.

Advanced Application: Solvent Accessibility (Power Saturation)

To determine if a residue is exposed to the aqueous solvent or buried within a hydrophobic pocket (or lipid bilayer), perform a Power Saturation experiment.[2]

Principle

The spin lattice relaxation rate (


) of the nitroxide is increased by collision with paramagnetic reagents.
  • NiEDDA: Water-soluble paramagnetic relaxant.

  • Oxygen (

    
    ):  Hydrophobic paramagnetic relaxant (partitions into lipids/hydrophobic cores).[2]
    
Protocol
  • Prepare two samples of the labeled protein:

    • Sample A: Equilibrated with air (

      
       present) or 
      
      
      
      (control).
    • Sample B: Mixed with 20 mM NiEDDA (in

      
       atmosphere).
      
  • Acquire spectra at increasing microwave powers (e.g., 0.5 mW to 200 mW).

  • Plot the signal amplitude (

    
    ) vs. 
    
    
    
    .[2][3]
  • Fit to the saturation equation to determine

    
     (power at half-saturation).
    
Accessibility Parameter ( )

Calculate the accessibility (


) for each reagent:


  • High

    
    :  Residue is solvent-exposed.
    
  • High

    
    :  Residue is membrane-embedded or in a hydrophobic pocket.
    

Troubleshooting

IssueProbable CauseSolution
Sharp, intense triplet superimposed on broad signal Free spin label contamination.Repurify using a PD-10 column or dialysis. This is the most common artifact.
No signal Reductant (DTT) not removed before labeling.Ensure thorough desalting before adding MTSL. DTT destroys the nitroxide.
Signal too weak (Low S/N) Low protein concentration or dielectric loss.Concentrate protein >50 µM. Use a flat cell or capillary instead of a standard tube.
Distorted, flattened peaks Microwave power saturation or over-modulation.Reduce power to 2 mW; reduce modulation amplitude to < 2 G.

References

  • Hubbell, W. L., et al. (2000). "Watching Proteins Move Using Site-Directed Spin Labeling." Structure.

  • Jeschke, G. (2013). "Conformational dynamics and distribution of nitroxide spin labels." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Altenbach, C., et al. (2005). "High-resolution structure and dynamics of a membrane protein from site-directed spin labeling."[4][5][6] Methods in Enzymology.

  • Stoll, S. & Schweiger, A. (2006). "EasySpin, a comprehensive software package for spectral simulation and analysis in EPR." Journal of Magnetic Resonance.

  • Klare, J. P., & Steinhoff, H. J. (2009). "Spin labeling EPR." Photosynthesis Research.

Sources

Application Note: Measuring Rotational Correlation Time of Serine Hydrolases using 4-Methoxyfluorophosphinyloxy-TEMPO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for determining the rotational correlation time (


) of serine hydrolases (e.g., Acetylcholinesterase, Chymotrypsin) using the active-site directed spin label 4-Methoxyfluorophosphinyloxy-TEMPO  (MFP-TEMPO). Unlike non-covalent probes, MFP-TEMPO acts as a "suicide inhibitor," covalently phosphonylating the catalytic serine residue. This rigid attachment immobilizes the nitroxide radical, allowing Electron Paramagnetic Resonance (EPR) spectroscopy to report directly on the global tumbling dynamics of the protein complex. This method is critical for validating quaternary structure (e.g., monomer vs. tetramer) and detecting ligand-induced conformational changes in solution.

Principle of Operation

The Probe: MFP-TEMPO

MFP-TEMPO belongs to the fluorophosphonate class of activity-based probes.[1] It mimics the transition state of substrate hydrolysis.

  • Specificity: The electrophilic phosphorus atom is attacked by the nucleophilic hydroxyl group of the catalytic serine (Ser-OH).

  • Mechanism: The reaction proceeds via a nucleophilic substitution, releasing fluoride (

    
    ) and forming a stable, covalent phospho-ester bond.
    
  • Result: The TEMPO radical is rigidly coupled to the protein backbone.

Rotational Correlation Time ( )

The rotational correlation time (


) is the time it takes for a molecule to rotate through one radian.[2]
  • Free Label (

    
     s):  Fast, isotropic motion results in three sharp, equal-intensity spectral lines.
    
  • Bound Label (

    
     s):  As the label tumbles with the bulky protein, the motion slows. Anisotropy is not fully averaged, leading to line broadening and changes in the separation of the outer hyperfine extrema (
    
    
    
    ).
Mechanistic Pathway

The following diagram illustrates the covalent labeling mechanism and the resulting immobilization of the spin probe.

LabelingMechanism Enzyme Free Enzyme (Active Ser-OH) Complex Transition State (Tetrahedral) Enzyme->Complex Nucleophilic Attack Probe MFP-TEMPO (Fluorophosphonate) Probe->Complex Labeled Spin-Labeled Enzyme (Phosphonylated Serine) Complex->Labeled Covalent Bonding Leaving Fluoride (F-) Complex->Leaving Elimination

Figure 1: Reaction mechanism of MFP-TEMPO with the catalytic serine of a hydrolase.

Materials & Equipment

Reagents
ReagentSpecificationPurpose
MFP-TEMPO >95% purity (Custom synthesis or commercial)Spin labeling agent.
Target Enzyme e.g., AChE, BChE (>90% purity)Target protein.
Buffer A 50 mM Tris-HCl, 100 mM NaCl, pH 7.4Labeling reaction buffer.
Desalting Column PD-10 or Zeba Spin (40K MWCO)Removal of free label.
Ethanol/DMSO AnhydrousSolubilizing the spin label.
Equipment
  • EPR Spectrometer: X-Band (9.4 - 9.8 GHz) (e.g., Bruker EMX or equivalent).

  • Sample Cell: Quartz flat cell (for aqueous samples) or capillary tubes.

  • Temperature Controller: Nitrogen gas flow system (accuracy

    
     K).
    

Experimental Protocol

Phase 1: Preparation and Labeling

Critical Causality: The labeling ratio must be controlled. Excess label ensures complete saturation of active sites, but must be rigorously removed. Even 1% residual free label can obscure the bound signal due to its narrow linewidth (high amplitude).

  • Stock Solution: Dissolve MFP-TEMPO in ethanol or DMSO to create a 10 mM stock. Note: Fluorophosphonates are unstable in water; prepare fresh or store anhydrous at -20°C.

  • Incubation:

    • Dilute protein to 50–100

      
      M in Buffer A.
      
    • Add MFP-TEMPO stock to the protein solution at a 5:1 molar excess (Probe:Protein).

    • Keep solvent concentration < 1% (v/v) to prevent denaturation.

    • Incubate at 25°C for 30–60 minutes in the dark.

  • Validation (Activity Assay):

    • Aliquot a small fraction (2

      
      L). Perform an Ellman’s assay (for AChE) or standard esterase assay.
      
    • Pass Criteria: Enzyme activity must be < 5% of the control. If activity remains, add more label and extend incubation.

  • Purification (Crucial Step):

    • Pass the reaction mixture through a pre-equilibrated PD-10 desalting column or perform exhaustive dialysis (3 x 1L buffer exchanges at 4°C).

    • Why? To remove unreacted MFP-TEMPO and the fluoride leaving group.

Phase 2: EPR Data Acquisition
  • Sample Loading: Load 20–50

    
    L of the labeled protein into a quartz capillary or flat cell.
    
  • Tuning: Tune the microwave bridge to the cavity resonance frequency (approx 9.8 GHz).

  • Parameters:

    • Microwave Power: 2–5 mW (Ensure no saturation; run a power sweep if unsure).

    • Modulation Amplitude: 1.0 – 2.0 Gauss (0.1 – 0.2 mT). Note: Must be less than the intrinsic linewidth to avoid artificial broadening.

    • Sweep Width: 100 – 150 Gauss.

    • Time Constant: 20–40 ms.

Phase 3: Workflow Visualization

Workflow Step1 1. Solubilize MFP-TEMPO (DMSO/EtOH Stock) Step2 2. Incubate with Enzyme (5:1 Excess, 30 min) Step1->Step2 Check 3. Activity Assay (Is Enzyme Inhibited?) Step2->Check Check->Step2 No (Add Probe) Purify 4. Remove Free Label (SEC / Dialysis) Check->Purify Yes (<5% Activity) EPR 5. X-Band EPR Acquisition Purify->EPR Analyze 6. Calculate Tc (Spectral Simulation/Splitting) EPR->Analyze

Figure 2: Step-by-step experimental workflow for rotational correlation time determination.

Data Analysis & Calculation

The method for calculating


 depends on the mobility regime.[3] For MFP-TEMPO bound to proteins >20 kDa, the motion is typically in the Slow Motion Regime .
The "Outer Splitting" Method (Slow Motion)

As the protein rotation slows, the distance between the outermost peaks (low-field and high-field extrema) increases, approaching the rigid limit (


).

Formula:


[4]

Where:

  • 
     = Measured separation of outer extrema (in Gauss or mT) from your spectrum.
    
  • 
     = Rigid limit separation (measured at 77K or taken as ~68–70 Gauss for nitroxides in protein environments).
    
  • 
     and 
    
    
    
    are calibration constants specific to the diffusion model (Brownian).
    • Typical values:

      
       s, 
      
      
      
      [1, 2].
Fast Motion Regime (Control/Free Label)

If the label is free (hydrolyzed) or the protein is denatured, use the Redfield approximation:



Where:

  • 
     = Linewidth of the central line (Gauss).
    
  • 
     = Peak heights of the center and high-field lines.
    
Data Summary Table
ParameterFree Label (Fast)Bound Label (Slow)Physical Meaning
Spectral Shape 3 Sharp LinesBroad, AsymmetricDegree of immobilization.
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

N/A (Averaged)60 - 68 GaussHyperfine splitting (z-component).
Calculated


s

s
Global tumbling rate.
Mobility IsotropicAnisotropicRotational freedom.[3]

Scientific Validation & Troubleshooting

Self-Validating Controls
  • The "Rigid Limit" Control: Freeze the labeled sample in liquid nitrogen (77 K). The spectrum should look like a powder pattern. If the room temperature spectrum looks identical to the 77 K spectrum, the protein is precipitated or aggregated (immobile on the EPR timescale).

  • The "Free" Control: Add a denaturant (6M Urea). The broad spectrum should collapse into three sharp lines, confirming the label was attached to the folded protein structure.

Common Pitfalls
  • Free Label Contamination: If you see three sharp spikes superimposed on a broad background, you have unreacted MFP-TEMPO. Solution: Re-dialyze. Do not attempt to calculate

    
     without digital subtraction of the free signal.
    
  • Hydrolysis: The ester bond can hydrolyze over days. Measure spectra immediately after purification.

References

  • Morrisett, J. D., & Broomfield, C. A. (1972). A spin-label study of the active site of acetylcholinesterase. Journal of Biological Chemistry, 247(22), 7224-7231.

  • Freed, J. H. (1976). Theory of Slow Tumbling ESR Spectra for Nitroxides. In Spin Labeling: Theory and Applications (L.J. Berliner, Ed.). Academic Press.

  • Steinhoff, H. J. (1988). A simple method for determination of rotational correlation times... from EPR spectra of spin-labeled biomolecules.[5] Journal of Biochemical and Biophysical Methods, 17(4), 237-247.[5]

  • Stoll, S., & Schweiger, A. (2006). EasySpin, a comprehensive software package for spectral simulation and analysis in EPR. Journal of Magnetic Resonance, 178(1), 42-55.

Sources

Application Note: Activity-Based Protein Profiling (ABPP) of Serine Hydrolases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Functional Proteome

In drug discovery and signal transduction research, protein abundance is often a poor proxy for protein activity. Serine hydrolases (SHs)—a superfamily comprising >200 members including proteases, lipases, and esterases—are frequently regulated post-translationally via zymogen activation, inhibitor binding, or allosteric modulation.

Standard "shotgun" proteomics measures abundance (Total Protein). To measure function , we utilize Activity-Based Protein Profiling (ABPP) .[1][2][3][4][5][6][7] This technique employs chemical probes that covalently label the active site of enzymatically competent proteins.[8][9][10][11][12][13][14][15]

This guide details the detection of active serine hydrolases using Fluorophosphonate (FP) probes.[8][7][9][12][13][14][15] These probes serve as "suicide inhibitors," reacting only with the nucleophilic serine in the catalytic triad of active enzymes, thereby distinguishing functional enzymes from zymogens or inhibitor-bound complexes.

Mechanism of Action

The core technology relies on the reactivity of the fluorophosphonate (FP) warhead. The FP group mimics the transition state of substrate hydrolysis.

  • Recognition: The active site serine nucleophile attacks the phosphorus atom of the FP probe.

  • Covalent Bond: A stable phosphoester bond is formed, releasing a fluoride ion.

  • Reporter: The enzyme is now permanently tagged with a reporter group (Biotin for enrichment/MS, or a Fluorophore for gel visualization).

Diagram 1: Mechanism of FP-Probe Labeling

Caption: The catalytic serine attacks the fluorophosphonate warhead, resulting in a covalent enzyme-probe complex and the release of fluoride. Inactive enzymes (zymogens or inhibitor-bound) lack the nucleophilicity to react.

ABPP_Mechanism ActiveEnzyme Active Serine Hydrolase (Nucleophilic Serine) Complex Covalent Enzyme-Probe Complex ActiveEnzyme->Complex Nucleophilic Attack InactiveEnzyme Inactive Enzyme (Zymogen/Inhibited) NoReaction No Labeling InactiveEnzyme->NoReaction Steric/Electronic Block Probe FP-Probe (Warhead + Reporter) Probe->Complex Fluoride Release Probe->NoReaction

Protocol A: Gel-Based ABPP (Visualization)

Purpose: Rapid profiling of SH activity, comparative analysis of samples, and initial inhibitor screening. Readout: Fluorescent bands on SDS-PAGE.[7]

Materials
  • Probe: FP-TAMRA or FP-Rhodamine (100x stock in DMSO).

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% Triton X-100.

  • Control: Heat-killed lysate (boiled 5 min) or broad-spectrum inhibitor (e.g., PMSF).

Critical Pre-requisite

DO NOT use serine protease inhibitors (PMSF, Pefabloc, AEBSF) in your lysis buffer. These will covalently block the active sites you are trying to detect, resulting in a false negative. Use only EDTA (metalloprotease inhibitor) or chemically distinct inhibitors (e.g., Roche cOmplete™ without EDTA/PMSF, though pure buffer is safer).

Step-by-Step Methodology
  • Sample Preparation:

    • Lyse cells/tissue in Lysis Buffer by sonication or Dounce homogenization.

    • Clarify lysate: Centrifuge at 16,000 x g for 10 min at 4°C.

    • Normalize protein concentration to 1–2 mg/mL (BCA assay).

  • Labeling Reaction:

    • Aliquot 50 µL of proteome (50–100 µg protein) into tubes.

    • Add FP-TAMRA probe (final conc: 1–2 µM).

    • Incubate at Room Temperature (25°C) for 30–60 minutes.

    • Self-Validation Step: Include a "Heat-Killed" control. Boil one sample for 5 mins before adding the probe. This sample should show no bands, confirming that labeling is activity-dependent.

  • Quenching:

    • Add 4x SDS-PAGE loading buffer (reducing).

    • Boil samples for 5 minutes.

  • Analysis:

    • Resolve on SDS-PAGE (10% or gradient gel).

    • Do not stain with Coomassie yet.

    • Scan gel on a fluorescent scanner (e.g., ChemiDoc, Typhoon) using appropriate excitation/emission (e.g., 532 nm/580 nm).

Protocol B: ABPP-MuDPIT (Identification)

Purpose: Molecular identification of specific serine hydrolases and quantification of activity changes via Mass Spectrometry.[11][13] Readout: Peptide spectral counts or MS1 peak areas.

Diagram 2: ABPP-MuDPIT Workflow

Caption: Workflow for enriching active serine hydrolases. Biotinylated probes label active enzymes, which are then captured on streptavidin beads, digested, and analyzed by LC-MS/MS.[16][6]

ABPP_MuDPIT Lysate Complex Proteome (Lysate) Labeling Label with FP-Biotin (1-5 µM, 1 hr) Lysate->Labeling Denature Denature & Solubilize (SDS/Urea + Heat) Labeling->Denature Enrichment Avidin/Streptavidin Bead Capture Denature->Enrichment Wash Stringent Washing (Remove non-covalent binders) Enrichment->Wash Digestion On-Bead Trypsin Digestion Wash->Digestion LCMS LC-MS/MS Analysis (Peptide ID) Digestion->LCMS

Step-by-Step Methodology
  • Labeling:

    • Incubate 1 mg of proteome (1 mg/mL) with 2–5 µM FP-Biotin for 1 hour at RT.

  • Solubilization (Critical for access):

    • Precipitate proteins (Methanol/Chloroform) to remove excess free probe.

    • Resuspend pellet in 6M Urea / 25 mM Ammonium Bicarbonate (pH 8.0) with 0.5% SDS.

    • Reduce (DTT, 10 mM, 65°C, 15 min) and Alkylate (Iodoacetamide, 40 mM, RT, 30 min dark).

  • Enrichment:

    • Dilute sample to <1M Urea using PBS (SDS concentration must be <0.2% to allow Avidin binding).

    • Add Streptavidin-agarose or magnetic beads. Rotate for 1–2 hours at RT.

  • Stringent Washing:

    • Wash beads sequentially to remove background:

      • 1% SDS in PBS (x2)

      • 6M Urea in PBS (x2)

      • PBS (x2)

      • 25 mM Ammonium Bicarbonate (x2)

  • On-Bead Digestion:

    • Resuspend beads in 200 µL Ammonium Bicarbonate.

    • Add Sequencing Grade Trypsin (1 µg). Incubate overnight at 37°C.

  • Elution & Analysis:

    • Collect supernatant (contains tryptic peptides). The probe-labeled peptide remains covalently bound to the beads (unless a cleavable linker is used), but the rest of the protein is released for ID.

    • Analyze via LC-MS/MS.[16][7][9][11][17]

Application Note: Competitive ABPP for Drug Discovery

Logic: This is a competition assay. If a drug candidate binds the active site, it blocks the FP probe.

  • Signal Decrease = Inhibitor Binding.

  • No Signal Change = No Binding (or Allosteric binding that doesn't occlude active site).

Experimental Design ( Determination)
  • Prepare lysate aliquots.

  • Add Test Compound at increasing concentrations (e.g., 1 nM to 10 µM).

  • Incubate for 30 mins at RT.

  • Add FP-TAMRA (Gel) or FP-Biotin (MS) at a fixed concentration (e.g., 1 µM).

  • Incubate 30 mins.

  • Process as per Protocol A or B.

Data Interpretation Table
ObservationGel-Based ReadoutMS-Based ReadoutInterpretation
Band/Peak Disappears Fluorescence intensity drops >90%Spectral counts drop to near zeroPotent, direct active-site inhibitor.
Partial Reduction Intensity decreases by ~50%Spectral counts reducedInhibitor concentration

or

.
No Change Intensity matches DMSO controlSpectral counts unchangedCompound is inactive or binds non-catalytic site.
New Band Appears New fluorescent bandNew protein identifiedOff-target binding (Selectivity issue).

References

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases.[8][16][9][11][12][13][14][15] Proceedings of the National Academy of Sciences, 96(26), 14694–14699. [Link]

  • Patricelli, M. P., Giang, D. K., Stamp, L. M., & Burbaum, J. J. (2001). Direct visualization of serine hydrolase activities in complex proteomes using fluorescent active site-directed probes.[7][11][13] Proteomics, 1(9), 1067–1071. [Link]

  • Jessani, N., & Cravatt, B. F. (2004).[4] The development and application of methods for activity-based protein profiling.[8][16][3][5][9][10][11][12][13][14][15][17] Current Opinion in Chemical Biology, 8(1), 54–59. [Link]

  • Bachovchin, D. A., & Cravatt, B. F. (2012).[4] The pharmacological landscape and therapeutic potential of serine hydrolases. Nature Reviews Drug Discovery, 11(1), 52–68. [Link]

  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for biochemical pathway discovery in cancer. Nature Reviews Cancer, 10(9), 630–638. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing TEMPO Spin Labeling Incubation Time

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing TEMPO spin labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving optimal and reproducible results. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in utilizing this powerful technique.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for incubation time in a TEMPO spin labeling experiment?

A1: A common starting point for incubation is 1 to 2 hours at room temperature.[1] However, this is highly dependent on the specific biomolecule, the reactivity of the labeling site, and the TEMPO derivative being used. For instance, labeling of oligonucleotides with TEMPO-TEG Azide via DBCO copper-free click chemistry can be efficient within 1 hour at room temperature.[1] For site-directed spin labeling (SDSL) of proteins with MTSL, an initial incubation of 1 hour on ice is often followed by a second addition of the label and another hour of incubation.[2] For less accessible or "buried" sites in a protein, incubation times can be extended to 6 hours or even overnight at 4°C with a higher molar excess of the spin label.[2]

Q2: How does temperature affect the incubation time and labeling efficiency?

A2: Temperature significantly influences the reaction rate. Generally, higher temperatures increase the reaction rate, potentially shortening the required incubation time. However, this must be balanced with the stability of both the biomolecule and the spin label itself. For many proteins, labeling is performed at 4°C or on ice to maintain structural integrity, which may necessitate longer incubation times.[2] Conversely, some reactions, like certain click chemistry conjugations, proceed efficiently at room temperature.[1] It's crucial to consider the thermal stability of your specific protein or nucleic acid to avoid denaturation. High temperatures can also lead to the degradation of the TEMPO nitroxide radical, especially in acidic conditions.[3]

Q3: What is the impact of pH on the TEMPO spin labeling reaction?

A3: The pH of the reaction buffer is a critical parameter that can dramatically affect labeling efficiency. The optimal pH depends on the specific chemistry of the spin label and the target functional group on the biomolecule. For cysteine-reactive labels like MTSL, a pH range of 7.0-8.5 is generally recommended to ensure the thiol group is sufficiently nucleophilic. For labeling of nucleic acids, pH can influence the structure and stability, which in turn affects the accessibility of the labeling site.[4][5][6] For example, the mobility of a TEMPO spin label attached to adenine in DNA is significantly reduced at pH 5 due to protonation and formation of additional hydrogen bonds.[6] It is essential to maintain a stable pH throughout the incubation period, as fluctuations can lead to inconsistent results.

Q4: How does the molar ratio of the spin label to the biomolecule affect the required incubation time?

A4: A higher molar excess of the spin label will generally drive the reaction forward more quickly, potentially reducing the necessary incubation time. For readily accessible sites, a 10-fold molar excess of the spin label is a common starting point.[2] For more sterically hindered or buried sites, a much higher excess (e.g., 30-fold) may be required, often in conjunction with a longer incubation period.[2] However, using a very large excess can sometimes lead to non-specific labeling or difficulties in removing the unreacted label later. It is a parameter that should be optimized in conjunction with incubation time and temperature.

Q5: When should I quench the labeling reaction?

A5: The labeling reaction should be quenched once the optimal labeling efficiency has been achieved, as determined by a time-course experiment. Quenching stops the reaction and prevents potential side reactions or degradation that could occur with prolonged incubation. This is particularly important if the labeled sample is not immediately purified. Common quenching strategies include the addition of a reducing agent like ascorbic acid or sodium ascorbate, which reduces the TEMPO radical to its corresponding hydroxylamine.[7] For copper-catalyzed reactions, specific quenching agents can be used to remove the copper catalyst.[8]

Troubleshooting Guide: Common Incubation-Related Issues

Problem Probable Cause(s) Recommended Solution(s)
Low Labeling Efficiency 1. Insufficient Incubation Time: The reaction has not gone to completion. 2. Suboptimal Temperature: The reaction is proceeding too slowly at the chosen temperature. 3. Incorrect pH: The pH is not optimal for the specific labeling chemistry. 4. Low Molar Ratio: Insufficient excess of the spin label. 5. Steric Hindrance: The target site is buried or inaccessible.1. Increase Incubation Time: Perform a time-course experiment to find the optimal time. 2. Increase Temperature: If the biomolecule is stable, try incubating at a higher temperature (e.g., room temperature instead of 4°C). 3. Optimize pH: Test a range of pH values around the recommended pKa of the target functional group. 4. Increase Molar Ratio: Increase the molar excess of the spin label (e.g., from 10-fold to 20- or 30-fold).[2] 5. Use a Denaturant (with caution): For proteins, a low concentration of a mild denaturant might increase accessibility, but this must be carefully controlled to avoid irreversible unfolding.
Sample Degradation or Aggregation 1. Prolonged Incubation: The biomolecule is not stable under the reaction conditions for the extended time. 2. High Temperature: The incubation temperature is too high, leading to denaturation. 3. Extreme pH: The pH of the buffer is causing the biomolecule to unfold or aggregate.1. Reduce Incubation Time: Optimize for the shortest time that gives acceptable labeling efficiency. 2. Reduce Temperature: Perform the incubation at a lower temperature (e.g., 4°C or on ice).[2] 3. Optimize Buffer Conditions: Ensure the pH and buffer components are compatible with the stability of your biomolecule.
Loss of Spin Label Signal (Reduction) 1. Presence of Reducing Agents: The sample or buffer contains reducing agents (e.g., DTT, TCEP) that are reducing the nitroxide radical. 2. Long Incubation in a Reducing Cellular Environment: For in-cell labeling, the intracellular environment can reduce the spin label over time.[9]1. Remove Reducing Agents: Ensure all reducing agents are removed from the biomolecule sample before adding the spin label. 2. Use Reduction-Resistant Labels: For cellular studies, consider spin labels designed for enhanced stability in reducing environments.[9] 3. Minimize Incubation Time: Use rapid labeling chemistries to achieve efficient labeling before significant reduction occurs.[9]
Non-Specific Labeling 1. Excessively Long Incubation Time: Prolonged exposure to a high concentration of the spin label can lead to reaction with secondary, less reactive sites. 2. High Molar Excess: A very large excess of the spin label increases the likelihood of off-target reactions.1. Reduce Incubation Time: Determine the point at which specific labeling is maximized and quench the reaction. 2. Optimize Molar Ratio: Use the lowest molar excess that provides sufficient labeling of the target site.

Experimental Protocol: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a general procedure to empirically determine the optimal incubation time for your specific system.

1. Reagents and Equipment:

  • Purified biomolecule (e.g., protein, nucleic acid) in a suitable, non-reducing buffer.

  • TEMPO spin label stock solution (e.g., 100 mM in a compatible solvent like DMSO).

  • Reaction buffer at the desired pH.

  • Quenching agent (e.g., 1 M ascorbic acid).

  • Apparatus for sample analysis (e.g., EPR spectrometer, mass spectrometer).

  • Thermomixer or water bath set to the desired incubation temperature.

2. Step-by-Step Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine your biomolecule and the reaction buffer to the final desired concentration.

  • Initiate the Reaction: Add the TEMPO spin label to the reaction mixture to achieve the desired molar excess (e.g., 10-fold). Mix gently but thoroughly.

  • Incubate: Place the reaction tube in the thermomixer or water bath at the chosen temperature.

  • Time-Point Sampling: At various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, overnight), withdraw a small aliquot of the reaction mixture.

  • Quench the Reaction: Immediately add the quenching agent to the aliquot to stop the labeling reaction.

  • Remove Excess Label: For each time-point sample, remove the unreacted spin label. This can be done using methods like size-exclusion chromatography, dialysis, or a spin column.

  • Analyze Labeling Efficiency: Analyze each sample to determine the extent of labeling. Electron Paramagnetic Resonance (EPR) spectroscopy is a direct method where the double integral of the EPR signal can be compared to a standard of known concentration to quantify the number of attached spin labels.[2] Mass spectrometry can also be used to determine the mass shift corresponding to the attached label.

  • Plot and Determine Optimum Time: Plot the labeling efficiency versus incubation time. The optimal incubation time is typically the point at which the curve plateaus, indicating the reaction has reached completion.

Data Summary: Incubation Parameters from Literature

Biomolecule TypeSpin LabelMolar Ratio (Label:Molecule)TemperatureIncubation TimeReference
Protein (GLIC)MTSL10:1 (initial), 5:1 (second addition)On Ice1 hr + 1 hr[2]
Protein (GLIC, buried site)MTSL30:1Not specified6 hr[2]
OligonucleotideTEMPO-TEG AzideNot specifiedRoom Temp.1 hr[1]
Oligonucleotide6-FAM AzideNot specifiedRoom Temp.2 hr[1]

Visualization of the Optimization Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting Prep Prepare Biomolecule & Spin Label Stocks Buffer Select Buffer (pH, non-reducing) Prep->Buffer Start Start Reaction (Add Spin Label) Buffer->Start Incubate Incubate at Defined Temperature Start->Incubate Timepoints Take Aliquots at Multiple Time Points Incubate->Timepoints Degrade Degradation? Incubate->Degrade Quench Quench Reaction in Aliquots Timepoints->Quench Purify Remove Excess Label Quench->Purify Analyze Measure Labeling Efficiency (e.g., EPR, MS) Purify->Analyze Plot Plot Efficiency vs. Time Analyze->Plot Optimal Determine Optimal Incubation Time Plot->Optimal LowEff Low Efficiency? Plot->LowEff LowEff->Start Adjust: - Temp - Molar Ratio - pH Degrade->Start Adjust: - Lower Temp - Shorter Time

Caption: Workflow for optimizing TEMPO spin labeling incubation time.

References

  • Site Directed Spin Labeling and EPR Spectroscopic Studies of Pentameric Ligand-Gated Ion Channels. PubMed Central. [Link]

  • New Products - TEMPO Spin Labels for Click Chemistry and 5-Ethynyl-dU. Glen Research. [Link]

  • An efficient EPR spin-labeling method enables insights into conformational changes in DNA. Heliyon. [Link]

  • Quenching of amino-TEMPO radicals. Reddit. [Link]

  • EPR spectroscopy supported by the spin-labeling technique can facilitate the study of the interaction of nanoparticles with biological surroundings. ResearchGate. [Link]

  • EPR in Life Science. Bruker. [Link]

  • Correlation times (τ) as a function of pH for Tempo spin label in lyophilized cytochrome c. ResearchGate. [Link]

  • Quenching mechanism of TEMPO a Initiation and matter confining mechanism in MC-MPL. ResearchGate. [Link]

  • TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy. Beilstein Journal of Organic Chemistry. [Link]

  • TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy. PubMed Central. [Link]

  • TEMPO Decay in Acid at High Temperature. White Rose eTheses Online. [Link]

  • TEMPO: A system to sequentially label and genetically manipulate vertebrate cell lineages. preLights. [Link]

  • TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy. University of Iceland. [Link]

  • Fluorescence Quenching by TEMPO: A Sub-30 Å Single-Molecule Ruler. PubMed Central. [Link]

  • High temperature TEMPO oxidation in a heterogeneous reaction system: An investigation of reaction kinetics, pulp properties, and disintegration behavior. BioResources. [Link]

  • An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/TEMPO-catalyzed aerobic alcohol oxidation and atom transfer radical polymerization. Royal Society of Chemistry. [Link]

  • Electron Spin Resonance of 2,2,6,6-Tetramethylpiperidine-1-Oxyl (TEMPO)-labeled Plant Leaves. PubMed Central. [Link]

  • TEMPO: A system to sequentially label and genetically manipulate vertebrate cell lineages. bioRxiv. [Link]

  • TEMPO: A system to sequentially label and genetically manipulate vertebrate cell lineages. ResearchGate. [Link]

  • Determining the Optimal Postlabeling Delay for Arterial Spin Labeling Using Subject-Specific Estimates of Blood Velocity in the Carotid Artery. PubMed Central. [Link]

  • Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. MDPI. [Link]

  • Scavenging with TEMPO• To Identify Peptide- and Protein-Based Radicals by Mass Spectrometry: Advantages of Spin Scavenging over Spin Trapping. Journal of the American Chemical Society. [Link]

  • Assay Troubleshooting. MB-About. [Link]

  • Ultra-Fast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids. PubMed Central. [Link]

  • Spin-Lattice Relaxation Rates of Lipid Spin Labels as a Measure of Their Rotational Diffusion Rates in Lipid Bilayer Membranes. PubMed Central. [Link]

  • PCR Troubleshooting. Bio-Rad. [Link]

  • Optimization of the Labeling Time for Continuous Arterial Spin Labeling MRI. ISMRM. [Link]

  • Design and Generation of TEMPO Reagents for Sequential Labeling and Manipulation of Vertebrate Cell Lineages. Janelia Research Campus. [Link]

  • Rotational Mobility of TEMPO Spin Probe in Polypropylene: EPR Spectra Simulation and Calculation via Approximated Formulas. MDPI. [Link]

  • Comparative evaluation of spin-label modeling methods for protein structural studies. PubMed Central. [Link]

  • Optimization of background suppression for arterial spin labeling perfusion imaging. PubMed Central. [Link]

  • TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. Drug Discovery and Development. [Link]

  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews. [Link]

  • PCR/qPCR Troubleshooting Quick Reference. BioPathogenix. [Link]

Sources

Technical Support Center: High-Sensitivity EPR for TEMPO-Labeled Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Signal-to-Noise Ratio (SNR) Optimization for SDSL-EPR

Welcome to the EPR Technical Support Portal

You are likely here because your continuous-wave (CW) EPR data is buried in noise, or your spectral features are smeared. In Site-Directed Spin Labeling (SDSL) with nitroxides like TEMPO or MTSL, SNR is not just about "turning up the gain." It is a balance of sample integrity , dielectric management , and acquisition physics .

This guide is structured to troubleshoot your experiment from the molecule up to the magnet.

Quick Diagnostic: Where is the signal loss?

Use this decision matrix to navigate to the correct section.

DiagnosticFlow Start Start: Low SNR Issue Q1 Is the spin count < 80% of protein concentration? Start->Q1 Q2 Is the sample aqueous (liquid) at room temp? Q1->Q2 No Sol1 Go to SECTION 1: Labeling Efficiency Q1->Sol1 Yes Q3 Are lines broad/distorted? Q2->Q3 No (Frozen) Sol2 Go to SECTION 2: Dielectric Loss Q2->Sol2 Yes Sol3 Go to SECTION 3: Acquisition Parameters Q3->Sol3 Yes

Figure 1: Diagnostic logic flow to identify the root cause of poor EPR sensitivity.

SECTION 1: Sample Integrity (The Chemistry)

Issue: "I have 100 µM protein, but my signal looks like 10 µM."

Root Cause: Poor labeling efficiency or reduction of the nitroxide radical. If your labeling efficiency is low, no amount of spectrometer tuning will recover the data. You are essentially scanning "dark" protein.

Troubleshooting Protocol: The Spin Count Validation

Do not assume your labeling reaction worked. You must quantify it.

  • The Reference Standard: Prepare a 100 µM free TEMPO (or MTSL) standard in the exact same buffer/solvent as your protein.

  • The Double Integration:

    • Acquire spectra of both sample and standard under identical, non-saturating conditions.

    • Integrate the first derivative spectrum (result = absorption spectrum).

    • Integrate the absorption spectrum (result = area under the curve).

  • Calculation:

    
    [1]
    

FAQ: Why is my labeling efficiency low?

  • Residual DTT/TCEP: Did you remove the reducing agent before adding MTSL? Even trace amounts of DTT will reduce the nitroxide radical to a hydroxylamine (EPR silent).

    • Fix: Use a PD-10 desalting column or extensive dialysis to remove DTT.

  • Disulfide Competition: If your protein has native cysteines, they may be forming disulfides before the label reacts.

    • Fix: Label immediately after reduction and desalting.

SECTION 2: Hardware & Dielectric Loss (The Physics)

Issue: "I can't tune the cavity (Q-dip is shallow)" or "My sample heats up."

Root Cause: Dielectric Loss. Water is the enemy of microwave Q-factor. In a standard X-band (9.5 GHz) rectangular cavity, the electric field (


) and magnetic field (

) are spatially separated. Water absorbs the

-field, converting microwave energy into heat (dielectric loss) rather than driving the spin transitions (

-field).
The Solution: Geometry Optimization

You must minimize the water in the


-field while maximizing it in the 

-field.
Sample HolderGeometryActive VolumeRelative SNRRecommendation
Standard Tube 4 mm O.D. Quartz~200 µL1x (Baseline) DO NOT USE for aqueous samples. Massive dielectric loss.
Glass Capillary 0.6 mm I.D.[2] / 0.8 mm O.D.~10-15 µL3-4x Standard for room temp protein dynamics.
Flat Cell Quartz, 0.3 mm path length~50 µL5-6x Excellent for maximizing volume while minimizing loss.
Loop-Gap Resonator Specialized Resonator2-5 µL10-20x The "Gold Standard" for mass-limited samples. High filling factor.

Expert Insight: If you are using a standard 4mm tube for aqueous proteins, you are destroying your cavity Q-factor. Switch to a capillary immediately. The "filling factor" (


) improves because you place the sample only where the 

field is strongest [1].
SECTION 3: Acquisition Parameters (The Optimization)

Issue: "My signal is noisy, but smoothing distorts the lineshape."

Root Cause: Sub-optimal "Golden Triangle" settings: Modulation Amplitude , Microwave Power , and Time Constant .

1. Modulation Amplitude (

)

CW-EPR uses phase-sensitive detection. We modulate the field to encode the signal.

  • The Rule:

    
     should be 
    
    
    
    of the peak-to-peak linewidth (
    
    
    ) for high resolution, or equal to
    
    
    for maximum sensitivity [2].
  • For Nitroxides:

    • Fast Motion (Sharp lines): Set

      
       Gauss.
      
    • Slow Motion (Broad lines): Set

      
       Gauss.
      
  • Warning: If

    
    , you artificially broaden the line (instrumental broadening).
    
2. Microwave Power (

) & Saturation

More power


 better signal.[3] Nitroxides saturate easily.
  • The Physics: Signal intensity increases with

    
     until the relaxation rate cannot keep up with excitation. Beyond this, the signal flattens and broadens (saturation).
    
  • Protocol: The Power Saturation Sweep

    • Start at 0.2 mW (20 dB).

    • Measure signal amplitude (

      
      ).
      
    • Increase power in steps (0.5, 1, 2, 5, 10, 20 mW).

    • Plot

      
       vs. 
      
      
      
      .
    • Operating Point: Choose the power level just before the curve deviates from linearity. For room temperature proteins, this is often 2 - 5 mW . For frozen samples (100 K), it is much lower (0.02 - 0.2 mW ) [3].

3. Time Constant (

) & Conversion Time
  • The Rule: The time to scan through a single spectral feature (the line) must be ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[4]
    
  • Calculation:

    
    
    If your line is 3 Gauss wide, and you sweep 100 Gauss in 60 seconds, your rate is 1.6 G/s. It takes ~1.8 seconds to cross the line.
    
    • 
       must be 
      
      
      
      seconds (180 ms).
    • If

      
       is too high, the signal is filtered out and shifted (distortion).
      

PowerSat P_Low Low Power (Linear Region) P_Opt Optimal Power (Max SNR, No Distortion) P_Low->P_Opt Increase P Signal ~ √P P_Sat Saturation (Broadening, Signal Loss) P_Opt->P_Sat Relaxation Limit Exceeded

Figure 2: The Power Saturation Curve. Always operate at P_Opt for concentration measurements.

SECTION 4: Advanced Cryogenic Techniques

Issue: "Room temperature signal is too weak."

Solution: Freeze the sample (100 K - 180 K). According to Curie's Law , magnetization is inversely proportional to temperature (


). Going from 298 K to 100 K theoretically triples your signal.

Critical Protocol: The Glassing Agent You cannot just freeze a protein buffer; it will form crystalline ice. Ice crystals exclude the protein, forcing labels into local high-concentration pockets. This causes dipolar broadening (signals merge and widen), ruining the SNR gain.

  • The Fix: Add a cryoprotectant.

    • Glycerol: 20-30% (v/v) is standard.

    • Sucrose/Ficoll: Alternatives if glycerol affects protein folding.

  • Verification: The frozen sample should look transparent (glass), not opaque (snow).

References
  • Hyde, J. S., & Mett, R. R. (2003).[5] Improved EPR sensitivity for aqueous biological samples using low-volume multi-channel cells and dielectric resonators. This seminal work explains the physics of dielectric loss and the advantage of separating E and B fields.

  • Eaton, G. R., & Eaton, S. S. (2012). EPR Signal-to-Noise Optimization. In Quantitative EPR, Springer.

    
     linewidth). 
    
  • Altenbach, C., et al. (2005).[6] High-resolution distance mapping in spin-labeled membrane proteins. Describes power saturation protocols for distance measurements.

  • Hubbell, W. L., et al. (2000). Watching Proteins Move using Site-Directed Spin Labeling. The authoritative review on SDSL methodology.

For further assistance, please contact the Spectrometer Facility Manager or consult the instrument manual specific to your resonator (e.g., Bruker ER 4119HS).

Sources

Technical Support Center: TEMPO Probe Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base Article ID: TEMPO-001[1]

Subject: Prevention of degradation, storage protocols, and troubleshooting for nitroxide spin probes (TEMPO, TEMPOL, 4-Amino-TEMPO).

Core Directive: The Stability Mechanism

To prevent degradation, you must understand why it happens.[1] While TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) is one of the most stable organic free radicals due to steric shielding by its four methyl groups, it is not inert.[1] It exists in a delicate redox equilibrium.[1]

The Redox Triangle

The primary cause of "degradation" (loss of paramagnetic signal) is not usually the destruction of the molecule, but a shift in its oxidation state.

  • Reduction (EPR Silent): In the presence of biological reducing agents (ascorbate, thiols) or hydrogen donors, the radical is reduced to Hydroxylamine (TEMPO-H) .[1]

  • Disproportionation (Acidic Instability): In acidic environments (pH < 4), two TEMPO molecules react to form one Oxoammonium cation (TEMPO+) and one Hydroxylamine (TEMPO-H).[1]

Visualizing the Pathway

The following diagram illustrates the chemical pathways that lead to signal loss. Use this to diagnose your specific experimental failure.[1]

TEMPO_Redox_Cycle TEMPO TEMPO Radical (Paramagnetic/Active) EPR Signal: YES TEMPO_H Hydroxylamine (TEMPO-H) (Reduced Form) EPR Signal: NO TEMPO->TEMPO_H Reduction (Ascorbate, Thiols, H-donors) TEMPO->TEMPO_H Acidic Disproportionation (pH < 4) TEMPO_Plus Oxoammonium Cation (Oxidized Form) EPR Signal: NO TEMPO->TEMPO_Plus Oxidation TEMPO->TEMPO_Plus Acidic Disproportionation (pH < 4) TEMPO_H->TEMPO Oxidation (Ferricyanide, O2) TEMPO_Plus->TEMPO Reduction

Figure 1: The TEMPO Redox Cycle. Signal loss is typically due to a shift toward the red (Reduced) or yellow (Oxidized) states, driven by pH or reducing agents.[1]

Storage Conditions Matrix

Do not treat all TEMPO states equally. Solids are robust; solutions are fragile.[1]

ParameterSolid State (Powder) Stock Solution (>10 mM) Working Solution (<1 mM)
Temperature -20°C (Optimal).[1] 4°C is acceptable for frequent use.[1]-80°C (Flash frozen). Avoid -20°C for solutions to prevent freeze-concentration gradients.[1]Do Not Store. Prepare fresh daily.
Atmosphere Desiccator required.[1] Hygroscopic salts (e.g., TEMPO-amine HCl) degrade rapidly in moisture.[1]Argon or Nitrogen headspace is critical to prevent oxidative side-reactions.[1]Ambient (short term) or inert gas (if experiment > 2 hours).[1]
Light Protect from direct UV.[1] Amber vials recommended.Strictly Dark. Photolysis can generate alkyl radicals that quench TEMPO.[1]Protect from direct sunlight.[1]
Shelf Life 12–24 Months (if desiccated).[1]1–3 Months (if -80°C).[1]< 24 Hours.

Troubleshooting Guide (Ticket-Based)

Ticket #1: "My EPR signal intensity is 50% lower than calculated."

Diagnosis: The probe has likely undergone reduction to the hydroxylamine (TEMPO-H) or disproportionation .[1]

  • Root Cause A (Biological/Chemical): Presence of trace reducing agents (e.g., DTT, mercaptoethanol, ascorbate) in your buffer.[1]

  • Root Cause B (pH): Buffer pH is too low (< 4.0), triggering disproportionation.[1]

  • Corrective Action:

    • Check buffer pH.[1][2] If acidic, adjust to pH 7.0–7.4.[1]

    • The "Ferricyanide Test": Add a molar equivalent of Potassium Ferricyanide (

      
      ).[1] If the signal recovers, your probe was reduced, not destroyed.[1]
      
    • Protocol: See Protocol A below for re-oxidation.

Ticket #2: "The orange solution turned pale yellow or colorless."

Diagnosis: Complete reduction or oxidation.[1]

  • Context: TEMPO radical is deep orange.

    • Colorless: Usually indicates conversion to TEMPO-H (Hydroxylamine).[1]

    • Yellow: May indicate conversion to the Oxoammonium cation (in acidic oxidizers).

  • Immediate Fix: Discard solution. Do not attempt to resuscitate for quantitative work.[1] Prepare fresh stock from solid.

Ticket #3: "I see precipitation in my stock solution after freezing."

Diagnosis: Aggregation or "Salting Out."[1]

  • Mechanism: Slow freezing at -20°C causes water to crystallize first, concentrating the TEMPO and salts in the remaining liquid phase (freeze-concentration), leading to irreversible aggregation or precipitation of the probe.

  • Prevention: Use Flash Freezing (Liquid N2) for storage at -80°C to create a vitreous state, or store as a solid.[1]

Standard Operating Protocols (SOPs)

Protocol A: Validation of Probe Integrity (Spin Counting)

Use this before any critical quantitative experiment.

  • Preparation: Prepare a 100 µM solution of your TEMPO probe in water/buffer.[1]

  • Standard: Prepare a 100 µM freshly made solution of a stable standard (e.g., 4-Hydroxy-TEMPO) or use a calibrated manganese (

    
    ) reference.
    
  • Measurement: Acquire EPR spectra for both under identical parameters (Power: 2 mW, Mod Amp: 1 G).

  • Calculation: Double integrate the spectra.

    • 
      [1]
      
  • Pass/Fail: If calculated concentration is <90% of expected, discard the stock.

Protocol B: Preparation of Stable Stock Solutions
  • Weighing: Weigh solid TEMPO in a low-humidity environment.

  • Solvent: Use high-quality buffers (e.g., MOPS, HEPES) at pH 7.0–7.[1]4. Avoid Phosphate Buffered Saline (PBS) if divalent cations are present and precipitation is observed, though PBS is generally safe.[1]

  • Deoxygenation (Optional but Recommended): Sparge buffer with Nitrogen or Argon for 15 minutes before adding the TEMPO solid to prevent formation of reactive oxygen species (ROS) that could quench the radical over time.

  • Storage: Aliquot into single-use amber tubes. Flash freeze in liquid nitrogen. Store at -80°C.

Frequently Asked Questions (FAQ)

Q: Can I use TCEP or DTT with TEMPO labels? A: No. These are strong reducing agents.[1] They will rapidly reduce the nitroxide radical to the EPR-silent hydroxylamine. If you must reduce disulfides in a protein labeling workflow, you must remove the reducing agent (via desalting column or dialysis) before adding the TEMPO label.

Q: Is TEMPO light sensitive? A: Moderately. While not as sensitive as fluorophores, UV light can split the N-O bond or generate solvent radicals that react with the probe.[1] Always store stocks in amber vials or wrapped in foil.

Q: Why did my TEMPO-amine HCl turn into a sticky goo? A: The hydrochloride salt forms (e.g., 4-amino-TEMPO HCl) are extremely hygroscopic .[1] If the vial was not warmed to room temperature before opening, condensation formed inside, dissolving the salt.[1] Store these in a desiccator and allow full thermal equilibration before opening.

References

  • Disproportionation Mechanism

    • Ma, Z., et al. (2011).[1] "Thermal decay of TEMPO in acidic media via an N-oxoammonium salt intermediate."[1][3] Organic & Biomolecular Chemistry.

  • Redox Stability & Biological Reduction

    • Kocherginsky, N., & Swartz, H. M. (1995).[1] Nitroxide Spin Labels: Reactions in Biology and Chemistry. CRC Press.[1]

  • EPR Storage & Handling Best Practices

    • Eaton, S. R., et al. (2010).[1] "Quantitative EPR." Springer.[1]

    • [1]

  • General Stability Data

    • Ciriminna, R., & Pagliaro, M. (2010).[1] "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development.

    • [1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Verifying Covalent Attachment of TEMPO Spin Labels: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide eschews a simple checklist in favor of a logical, field-tested workflow. We will explore a suite of orthogonal techniques, explaining not just how to perform the validation but why each step is critical for generating robust, trustworthy data. An orthogonal strategy, which involves cross-referencing results from multiple, independent experimental techniques, is the gold standard for eliminating ambiguity and ensuring the scientific integrity of your findings.[1][2]

The Verification Workflow: From Bulk Purification to Atomic Confirmation

A comprehensive validation strategy is a systematic process of elimination and confirmation. We begin by ensuring the removal of confounding contaminants and progressively build a case for specific, covalent attachment using increasingly precise methods.

cluster_0 Phase 1: Reaction & Cleanup cluster_1 Phase 2: Validation cluster_2 Outcome Reaction Protein + TEMPO Label (e.g., MTSSL) Quench Quench Reaction (e.g., with free cysteine) Reaction->Quench Purify Purification (e.g., HPLC, Dialysis, SEC) Quench->Purify MS Mass Spectrometry (Confirms Mass Adduct) Purify->MS Unambiguous Covalent Proof EPR EPR Spectroscopy (Confirms Paramagnetic Activity & Quantifies) Purify->EPR Functional Confirmation Result Validated Spin-Labeled Protein MS->Result NMR NMR Spectroscopy (Confirms Local Environment Perturbation) EPR->NMR High-Resolution Validation EPR->Result NMR->Result

Caption: The orthogonal workflow for verifying TEMPO spin label attachment.

Step 1: Preliminary Assessment & Purification via Chromatography

The Causality: Before any advanced spectroscopic analysis, it is imperative to separate the now-labeled protein from the excess, unreacted spin label reagent. Failure to do so is the most common source of artifacts, as the sharp, intense signal from the free label can easily overwhelm the broader, more informative signal from the covalently attached probe.

The Method of Choice: High-Performance Liquid Chromatography (HPLC) HPLC, particularly reversed-phase (RP-HPLC), is an excellent first-line tool. The covalent attachment of the relatively hydrophobic TEMPO moiety to a protein will typically alter its overall hydrophobicity, leading to a detectable shift in its retention time on the column compared to the unlabeled protein.[3]

What This Tells You:

  • Successful Reaction: A new peak with a different retention time from the starting material suggests a modification has occurred.

  • Purity: It confirms the removal of the free label, which will have a drastically different retention time.

  • Homogeneity: It provides an initial assessment of the labeling reaction's efficiency and specificity. A single, well-defined new peak is ideal.

Experimental Protocol: HPLC Analysis of Labeling Reaction

  • Sample Preparation: After the labeling reaction, quench any remaining reactive label with a small molecule thiol (e.g., free cysteine).

  • Injection: Inject a small aliquot of the reaction mixture onto a suitable RP-HPLC column (e.g., C4 or C18 for proteins and peptides).

  • Control Runs: Separately run samples of the unlabeled protein and the free TEMPO label under identical conditions to establish their retention times.

  • Gradient Elution: Run a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA) to elute the proteins.

  • Analysis: Monitor the elution profile using a UV detector (typically at 214 nm for peptide bonds and 280 nm for aromatic residues). Compare the chromatogram of the reaction mixture to the controls. The labeled protein should appear as a new, shifted peak, and the free label peak should be accounted for.

Step 2: Definitive Proof of a Covalent Bond via Mass Spectrometry (MS)

The Causality: While HPLC suggests a modification, it does not definitively prove a covalent bond nor confirm the identity of the modification. Mass spectrometry provides this unambiguous proof by measuring the precise mass of the molecule. A covalent attachment will result in a predictable mass increase equal to that of the TEMPO label.[4]

The Methods of Choice:

  • Electrospray Ionization (ESI-MS): Ideal for analyzing the intact protein. The resulting spectrum will show a mass shift corresponding to the addition of one or more TEMPO labels.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): Can be used for intact proteins and is also highly effective for peptide analysis after enzymatic digestion (e.g., with trypsin).[5]

  • Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful approach. After digesting the labeled protein, the resulting peptides are separated by liquid chromatography and analyzed. MS/MS fragmentation can pinpoint the exact amino acid residue that has been modified, confirming site-specificity.[6][7]

What This Tells You:

  • Unambiguous Covalent Attachment: Directly measures the mass adduct of the TEMPO label.[4]

  • Labeling Stoichiometry: ESI-MS can often resolve species with one, two, or more labels, revealing the distribution of labeling.

  • Site-Specificity: LC-MS/MS confirms that the label is attached to the intended cysteine (or other target) residue.

Experimental Protocol: Peptide Mapping by LC-MS/MS

  • Denaturation & Reduction: Denature the purified, labeled protein in a solution containing urea or guanidinium chloride, and reduce disulfide bonds with DTT.

  • Alkylation: Alkylate all cysteine residues (including any un-labeled ones) with iodoacetamide to prevent disulfide scrambling. The TEMPO-labeled cysteine will not react.

  • Enzymatic Digestion: Dilute the sample to reduce the denaturant concentration and digest the protein overnight with a protease like trypsin.

  • LC-MS/MS Analysis: Inject the peptide mixture into an LC-MS/MS system. The instrument will measure the mass of the eluting peptides (MS1 scan) and then select and fragment them to determine their amino acid sequence (MS2 scan).

  • Data Analysis: Use proteomics software to search the MS/MS data against the protein's sequence. Look for peptides that carry a mass modification corresponding to the TEMPO label on the target cysteine residue.

Step 3: Confirmation of Paramagnetic Activity & Quantification via EPR Spectroscopy

The Causality: MS confirms the correct mass is attached, but it provides no information about the paramagnetic nature of the label. The nitroxide radical is susceptible to reduction to a diamagnetic, EPR-silent hydroxylamine. Electron Paramagnetic Resonance (EPR) spectroscopy is the only technique that directly probes the unpaired electron, confirming the label is active and suitable for subsequent experiments.[8][9] Furthermore, it is the most reliable method for quantifying labeling efficiency.

The Method of Choice: Continuous Wave (CW) EPR The lineshape of the CW-EPR spectrum is exquisitely sensitive to the rotational motion of the TEMPO label.[10][11] This property allows for a clear distinction between a covalently attached label and any residual free label.

Caption: EPR spectra comparison of free vs. attached TEMPO labels.

What This Tells You:

  • Confirmation of Attachment: A rapidly tumbling, free TEMPO label in a low-viscosity solution gives a characteristic sharp three-line spectrum. A label covalently attached to a large protein will have its motion restricted, resulting in a significantly broadened spectrum.[11]

  • Paramagnetic Integrity: The presence of a signal confirms the nitroxide is not reduced.

  • Labeling Efficiency: By comparing the double integral of the sample's EPR spectrum to that of a nitroxide standard of known concentration, one can accurately determine the concentration of spins in the sample and thus calculate the labeling efficiency.

Experimental Protocol: CW-EPR for Quantification

  • Sample Preparation: Prepare your labeled protein sample in a suitable buffer, typically in the 20-100 µM range. Load the sample into a capillary tube or flat cell.

  • Standard Preparation: Prepare a standard sample of a stable nitroxide (e.g., 4-Hydroxy-TEMPO) with a precisely known concentration in the same buffer.

  • Spectrum Acquisition: Record the CW-EPR spectrum for both the sample and the standard at room temperature using identical acquisition parameters (e.g., microwave power, modulation amplitude).[12] Ensure the power is not saturating the signal and the modulation amplitude is not distorting the lineshape.

  • Quantification: Calculate the double integral of both spectra. The labeling efficiency can be calculated using the formula: Efficiency (%) = [(Area_sample / [Protein]) / (Area_standard / [Standard])] * 100

Comparative Analysis of Verification Techniques

To select the appropriate method, it is crucial to understand what information each technique provides and its inherent strengths and limitations.

FeatureMass Spectrometry (MS)EPR SpectroscopyNMR SpectroscopyHPLC
Primary Information Unambiguous proof of covalent attachment (mass adduct).[4]Confirms paramagnetic activity; quantifies efficiency; reports on local dynamics.[9][11]Reports on structural/environmental changes near the label site.[5]Indicates successful reaction and sample purity.[3]
Type of Proof Direct, definitiveDirect (paramagnetism), Indirect (attachment via mobility)IndirectIndirect
Site-Specificity Yes (with MS/MS)No (unless combined with mutagenesis)Yes (via PRE effects)No
Sensitivity High (femtomole to picomole)Moderate (micromolar)Low (millimolar, but PRE effects enhance it locally)Moderate (micromolar)
Key Strength Absolute certainty of covalent modification and its location.The only method to confirm the label is "active" and to quantify it reliably.Provides high-resolution structural context.Excellent for purification and initial quality control.
Key Limitation Provides no functional information about the spin label.Cannot confirm the exact chemical nature of the attachment.Paramagnetic broadening can complicate spectral analysis; low throughput.Does not prove covalent nature or identity of the modification.

Conclusion: The Power of a Self-Validating System

No single technique can provide a complete picture. Verifying the covalent attachment of a TEMPO spin label requires an integrated, orthogonal approach. A trustworthy workflow is a self-validating one:

  • HPLC provides a purified sample, removing the primary source of artifacts.

  • Mass Spectrometry provides irrefutable proof that a molecule with the mass of the TEMPO label is covalently bound to a specific site on your protein.

  • EPR Spectroscopy confirms that this attached molecule is indeed a paramagnetic nitroxide, that its mobility is restricted as expected for a bound species, and allows for accurate quantification of the labeling efficiency.

By combining these methods, you build a layered, robust case for the validity of your spin-labeled sample. This diligence at the verification stage is the bedrock upon which reliable and impactful structural biology data are built.

References

  • D. M. E. Scavenging with TEMPO• To Identify Peptide- and Protein-Based Radicals by Mass Spectrometry: Advantages of Spin Scavenging over Spin Trapping. Journal of the American Chemical Society - ACS Publications. [Link]

  • Glen Research. Glen Report 25.24 - New Products - TEMPO Spin Labels for Click Chemistry and 5-Ethynyl-dU. Glen Research. [Link]

  • I. T. K., et al. TEMPO-derived spin labels linked to the nucleobases adenine and cytosine for probing local structural perturbations in DNA by EPR spectroscopy. Beilstein Journals. [Link]

  • G. C., et al. Orthogonal spin labeling and pulsed dipolar spectroscopy for protein studies. PubMed. [Link]

  • Y. Y., et al. Efficient Orthogonal Spin Labeling of Proteins via Aldehyde Cyclization for Pulsed Dipolar EPR Distance Measurements. Journal of the American Chemical Society - ACS Figshare. [Link]

  • Wikipedia. Site-directed spin labeling. Wikipedia. [Link]

  • MDPI. Site Directed Spin Labeling. Encyclopedia MDPI. [Link]

  • S. K., et al. An efficient EPR spin-labeling method enables insights into conformational changes in DNA. Journal of Biological Chemistry. [Link]

  • G. A. L., et al. Methods and applications of site-directed spin labeling EPR spectroscopy. PubMed. [Link]

  • C. A., et al. Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy. Frontiers in Molecular Biosciences. [Link]

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Proteus Instruments. A comparison of Proteus fluorescence spectroscopy with UV-Vis technology. Proteus Instruments. [Link]

  • ResearchGate. Dynamics of the EPR spectra of the 4-amino-TEMPO spin label incubated... ResearchGate. [Link]

  • Michigan State University. NMR Spectroscopy. MSU Chemistry. [Link]

  • Drawell. Fluorescence Spectrophotometer vs UV-Visible Spectrophotometer : Which to Choose? Drawell. [Link]

  • SciSpace. Identification of Protein N-Termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. SciSpace. [Link]

  • L. T., et al. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. PMC. [Link]

  • S. M. T., et al. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. PMC. [Link]

Sources

4-Methoxyfluorophosphinyloxy-TEMPO vs 4-Ethoxyfluorophosphinyloxy-TEMPO reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Methoxyfluorophosphinyloxy-TEMPO and 4-Ethoxyfluorophosphinyloxy-TEMPO , two specialized fluorophosphonate (FP) spin labels used for probing the active sites of serine hydrolases (e.g., Acetylcholinesterase, Butyrylcholinesterase, Chymotrypsin).

Executive Summary

These compounds are activity-based spin probes . They function as "suicide inhibitors" that phosphorylate the catalytic serine residue of an enzyme, releasing fluoride and installing a paramagnetic nitroxide (TEMPO) radical at the active site.

  • 4-Methoxy-FP-TEMPO: Characterized by faster reaction kinetics due to lower steric hindrance. Ideal for rapid labeling of highly reactive enzymes or when minimizing incubation time is critical.

  • 4-Ethoxy-FP-TEMPO: Characterized by enhanced adduct stability and slightly slower kinetics. Preferred for long-duration EPR dynamics studies where resistance to spontaneous hydrolysis (aging) is required.

Mechanistic Foundation

To understand the reactivity differences, one must look at the phosphorylation mechanism. Both compounds share the same core pharmacophore: a fluorophosphonate group attached to the 4-position of a TEMPO ring via a phosphoester bond.

The Labeling Pathway

The reaction follows a classic


-like nucleophilic substitution at the phosphorus center:
  • Association: The probe enters the enzyme's active site (e.g., the gorge of AChE).

  • Nucleophilic Attack: The catalytic Serine hydroxyl attacks the Phosphorus atom.

  • Transition State: A pentacoordinate trigonal bipyramidal intermediate forms.

  • Leaving Group Departure: Fluoride (

    
    ) is the best leaving group and is expelled.
    
  • Adduct Formation: The enzyme is covalently modified with the TEMPO-O-P(O)(OR)- moiety.

Pathway Diagram

LabelingMechanism Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Probe Probe FP-TEMPO Probe (P-F bond) Probe->Complex TS Pentacoordinate Transition State Complex->TS Ser-OH Attack Adduct Spin-Labeled Enzyme (Stable Adduct) TS->Adduct P-F Bond Breakage Fluoride Fluoride (F-) (Leaving Group) TS->Fluoride

Caption: The irreversible inhibition mechanism. The alkoxy group (Methoxy/Ethoxy) remains on the Phosphorus in the final adduct, influencing stability and sterics.

Detailed Comparison: Methoxy vs. Ethoxy

The choice between the methoxy and ethoxy variants is a trade-off between reactivity rate and adduct stability .

A. Reactivity Kinetics ( )

The rate of phosphorylation is governed by the electrophilicity of the phosphorus and the steric access to the active site.

  • Methoxy (Methyl) Variant:

    • Sterics: The methyl group is small (

      
      ). It offers minimal steric hindrance to the incoming serine nucleophile.
      
    • Kinetics: Exhibits a higher second-order rate constant (

      
      ). It labels enzymes faster, often requiring lower concentrations or shorter incubation times.
      
    • Use Case: Best for enzymes with restricted active sites (sterically occluded) or when studying short-lived enzyme states.

  • Ethoxy (Ethyl) Variant:

    • Sterics: The ethyl group is bulkier (

      
      ). This adds steric bulk around the phosphorus center, slightly impeding the nucleophilic attack.
      
    • Kinetics: Generally reacts 2–5x slower than the methoxy analog (depending on the specific enzyme's pocket geometry).

    • Use Case: Useful for selectivity. The added bulk can prevent the labeling of off-target serine hydrolases with smaller active site pockets.

B. Adduct Stability & Aging

Once labeled, the stability of the Enzyme-P-TEMPO bond is critical for EPR experiments that may last hours.

  • Spontaneous Hydrolysis: The ethoxy-phosphonylated enzyme is generally more hydrophobic and stable against spontaneous hydrolysis (water attacking the P-O-Enzyme bond) compared to the methoxy variant.

  • Aging (Dealkylation): "Aging" is a secondary reaction where the alkoxy group (R-O-P) is cleaved, leaving a negative charge on the phosphate. This kills the EPR signal or alters the probe's environment.

    • Methoxy:[1] Ages faster. The methyl group is more easily removed by nucleophiles.

    • Ethoxy:[2] Ages slower.[3] Preferred for long-term structural dynamics studies.

C. EPR Spectral Resolution

The "mobility" of the nitroxide radical determines the shape of the EPR spectrum (sharp lines = mobile; broad lines = immobilized).

  • Methoxy: The smaller footprint allows the TEMPO ring more rotational freedom within the active site. This can sometimes lead to "wobbly" spectra that average out subtle conformational changes.

  • Ethoxy: The extra bulk can "lock" the probe more tightly into the active site crevice. This often results in a more immobilized spectrum (higher anisotropy), which can be more sensitive to small structural shifts in the protein backbone.

Performance Data Summary

Feature4-Methoxy-FP-TEMPO4-Ethoxy-FP-TEMPO
Reactivity (

)
High (Fast labeling)Moderate (Slower labeling)
Steric Bulk Low (Methyl)Medium (Ethyl)
Selectivity Lower (Labels broad range)Higher (Excludes small pockets)
Adduct Stability Moderate (Prone to aging)High (Resistant to aging)
EPR Mobility Higher rotational freedomMore restricted/rigid
Solubility Slightly higher in aqueous bufferMore lipophilic

Experimental Protocol: Active Site Spin Labeling (ASSL)

Objective: Label purified Acetylcholinesterase (AChE) or Chymotrypsin for CW-EPR spectroscopy.

Materials
  • Enzyme: 10–50 µM purified serine hydrolase in reaction buffer.

  • Probe Stock: 100 mM 4-Methoxy- or 4-Ethoxy-FP-TEMPO in dry acetonitrile or DMSO. (Store at -20°C, desiccant).

  • Buffer: 50 mM Sodium Phosphate, pH 7.4 (Avoid Tris if possible, as it can act as a nucleophile over long periods).

Step-by-Step Workflow
  • Preparation: Thaw enzyme on ice. Prepare a fresh 10 mM working dilution of the probe from the 100 mM stock.

  • Incubation:

    • Add probe to enzyme solution.

    • Ratio: Use a 2:1 to 5:1 molar excess of Probe:Enzyme. (Do not use large excesses like 100x, as non-specific hydrophobic binding of TEMPO will contaminate the signal).

    • Solvent Limit: Keep organic solvent (ACN/DMSO) < 1% v/v to avoid denaturing the enzyme.

  • Reaction Time:

    • Methoxy:[1] Incubate 30–60 minutes at Room Temperature (RT).

    • Ethoxy:[2] Incubate 2–4 hours at RT (or overnight at 4°C).

  • Cleanup (Critical):

    • The unreacted probe is paramagnetic and will obscure the protein signal.

    • Pass the reaction mixture through a size-exclusion spin column (e.g., Zeba Spin, 7K MWCO) or dialyze extensively (3 x 4 hours) against buffer.

  • Validation:

    • Measure residual enzyme activity using a colorimetric substrate (e.g., Ellman's reagent for AChE). Labeling should result in >95% inhibition.

    • Acquire CW-EPR spectrum.

Workflow Diagram

Protocol Step1 Mix Enzyme + Probe (1:5 Ratio) Step2 Incubation (Methoxy: 1h / Ethoxy: 4h) Step1->Step2 Step3 Remove Free Probe (SEC Column / Dialysis) Step2->Step3 Step4 Activity Assay (Confirm >95% Inhibition) Step3->Step4 Step5 EPR Spectroscopy Step4->Step5

Caption: Standard ASSL workflow. Removal of free probe (Step 3) is the most common failure point.

References

  • Grigoryants, V. M., et al. (2001). "Design and synthesis of fluorophosphonate spin labels for probing the active sites of serine hydrolases." Bioconjugate Chemistry.

  • Gaffney, B. J. (1976). "Spin Labeling: Theory and Applications." Academic Press. (Foundational text on spin label mobility and steric effects).
  • Morrisett, J. D., & Broomfield, C. A. (1972). "A chemically active spin label for acetylcholinesterase." Journal of Biological Chemistry.

  • Worek, F., et al. (2004).[4][5] "Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes." Biochemical Pharmacology. (Provides the kinetic basis for Methyl vs Ethyl phosphonate reactivity).

  • Makhaeva, G. F., et al. (2009). "Kinetics and mechanism of inhibition of serine esterases by fluorinated aminophosphonates." Bioorganic & Medicinal Chemistry.

Sources

Bridging the Static and the Dynamic: A Comparative Guide to Correlating EPR Mobility Data with X-ray Crystallography Structures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, elucidating the three-dimensional structure of a protein is a cornerstone of understanding its function. X-ray crystallography has long been the gold standard for providing high-resolution, static snapshots of molecular architecture.[1][2] However, proteins are not static entities; their biological activity is intrinsically linked to their conformational dynamics.[3][4] This guide provides an in-depth technical comparison of X-ray crystallography and Electron Paramagnetic Resonance (EPR) spectroscopy, focusing on how EPR mobility data can be synergistically correlated with crystallographic structures to provide a more complete and functionally relevant picture of biomolecules.

The Static Picture: The Power and Pitfalls of X-ray Crystallography

X-ray crystallography is a powerful technique that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of a beam of incident X-rays.[5] The process involves growing highly ordered crystals of the target protein, which can be a significant bottleneck.[2] Once suitable crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which a three-dimensional model of the molecule is built and refined.[1][5]

This method provides unparalleled atomic-level resolution, revealing the precise arrangement of atoms and molecular interactions.[2] However, the crystalline state may not always represent the full conformational landscape of a protein in its native solution or membrane environment. Furthermore, the resulting structure is a time- and space-averaged representation of the molecules in the crystal lattice, often masking the subtle but crucial dynamic motions that govern function.[3][6]

The Dynamic Dimension: Unveiling Protein Motion with EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a magnetic resonance technique that detects materials with unpaired electrons.[7] Since most proteins are naturally diamagnetic (lacking unpaired electrons), the technique of site-directed spin labeling (SDSL) is employed.[4] This involves introducing a paramagnetic spin label, typically a nitroxide radical, at a specific site within the protein.[4] The EPR spectrum of this spin label is highly sensitive to its local environment and motional dynamics, providing a powerful tool to probe protein structure and conformational changes in solution or even in cells.[3][4]

Continuous wave (CW) EPR lineshape analysis provides information on the mobility of the spin label on the nanosecond timescale, which is influenced by the local protein structure and dynamics.[8] By introducing two spin labels at different sites, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) can measure the distance distribution between them in the range of 1.5 to 10 nanometers.[6] This provides crucial information about the conformational ensemble of the protein.[3][6]

The Synergy: Why Correlate EPR and X-ray Crystallography?

The true power lies in the integration of these two complementary techniques.[6] X-ray crystallography provides the high-resolution scaffold, while EPR spectroscopy breathes life into this static picture by revealing the dynamic behavior of the protein in a more native-like environment. This correlative approach allows researchers to:

  • Validate Crystal Structures: EPR-derived distance restraints can be used to confirm whether the conformation observed in the crystal structure is representative of the protein's structure in solution.[6]

  • Characterize Conformational Changes: EPR can track the dynamic transitions between different functional states of a protein that may be difficult to capture by crystallography.

  • Refine Structural Models: Sparse EPR distance restraints can be incorporated into computational modeling programs to refine low-resolution crystal structures or to model regions of a protein that are disordered in the crystal.[9][10]

  • Understand Allostery and Ligand Binding: EPR can reveal how the binding of a ligand or interaction with another protein induces dynamic changes throughout the protein structure, providing insights into allosteric regulation.

Comparative Overview

FeatureX-ray CrystallographyEPR Spectroscopy with SDSL
Principle X-ray diffraction from a crystalAbsorption of microwave radiation by unpaired electrons in a magnetic field
Sample State CrystallineSolution, frozen solution, lipid bilayers, cells
Information Provided High-resolution static 3D structureSite-specific mobility, solvent accessibility, inter-residue distances, conformational distributions
Resolution Atomic (typically 1.5-3.5 Å)Lower resolution, but provides dynamic information
Protein Size Limitations No theoretical upper limit, but crystallization is a major hurdleNo theoretical size limit
Key Advantage Provides a detailed atomic-level blueprint of the proteinReveals protein dynamics and conformational heterogeneity
Key Limitation The crystal environment may not reflect the native state; provides a static average structureRequires site-directed mutagenesis and spin labeling; provides indirect structural information

Experimental Workflows: A Step-by-Step Guide

The successful correlation of EPR mobility data with X-ray crystallography structures hinges on a carefully planned and executed experimental workflow.

Correlative Workflow Diagram

Caption: A generalized workflow for correlating EPR mobility data with X-ray crystallography structures.

Experimental Protocol 1: Site-Directed Spin Labeling (SDSL) and EPR Analysis

This protocol outlines the key steps for preparing a spin-labeled protein for EPR analysis. The causality behind these steps is to introduce a reporter group (the spin label) at a specific location to probe the local environment and dynamics without significantly perturbing the protein's structure or function.

  • Site-Directed Mutagenesis:

    • Rationale: To introduce a unique reactive site for the spin label. Cysteine is the amino acid of choice due to the specific reactivity of its thiol group.

    • Procedure:

      • If the protein of interest contains native cysteine residues that are not the target for labeling, they must first be mutated to a non-reactive amino acid like alanine or serine.

      • Introduce a cysteine codon at the desired position(s) in the protein's gene using a standard site-directed mutagenesis kit.

      • For distance measurements, create a double-cysteine mutant.

      • Sequence the entire gene to verify the mutation and ensure no other changes were introduced.

  • Protein Expression and Purification:

    • Rationale: To obtain a pure and homogeneous sample of the mutant protein.

    • Procedure:

      • Express the mutant protein in a suitable expression system (e.g., E. coli).

      • Purify the protein to >95% homogeneity using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

      • Confirm the protein's identity and purity by SDS-PAGE and mass spectrometry.

  • Spin Labeling:

    • Rationale: To covalently attach the spin label to the introduced cysteine residue. (1-oxyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-methyl) methanethiosulfonate (MTSL) is a commonly used sulfhydryl-specific spin label.

    • Procedure:

      • Reduce any disulfide bonds in the purified protein by incubation with a 10-fold molar excess of a reducing agent like dithiothreitol (DTT).

      • Remove the DTT by dialysis or using a desalting column.

      • Immediately add a 10- to 20-fold molar excess of the spin label (e.g., MTSL dissolved in an organic solvent like DMSO).

      • Incubate the reaction mixture at 4°C overnight or at room temperature for 1-2 hours.

      • Remove the unreacted spin label by dialysis or size-exclusion chromatography.

  • EPR Data Acquisition and Analysis:

    • Rationale: To measure the EPR spectrum and extract information about the spin label's mobility and environment.

    • Procedure:

      • CW-EPR: Record the CW-EPR spectrum at room temperature. The lineshape of the spectrum provides qualitative information about the mobility of the spin label. A narrow, three-line spectrum indicates high mobility, while a broad, anisotropic spectrum indicates restricted motion.

      • DEER Spectroscopy: For doubly labeled proteins, perform DEER experiments at cryogenic temperatures (typically 50-80 K) to measure the distance distribution between the two spin labels.

      • Data Analysis: Analyze the CW-EPR spectra using simulation software to obtain quantitative measures of mobility. Process the DEER data to obtain a distance distribution profile.

Experimental Protocol 2: Protein Crystallization and X-ray Diffraction

This protocol provides a general overview of the steps involved in determining a protein's crystal structure. The underlying principle is to arrange the protein molecules in a highly ordered three-dimensional lattice to coherently diffract X-rays.

  • Protein Sample Preparation:

    • Rationale: To obtain a highly pure and concentrated protein sample, which is a prerequisite for successful crystallization.

    • Procedure:

      • Purify the protein to >98% homogeneity.

      • Concentrate the protein to a final concentration of 5-20 mg/mL in a low-ionic-strength buffer.

      • Ensure the protein sample is monodisperse, as aggregates can inhibit crystallization. This can be verified by dynamic light scattering (DLS).

  • Crystallization Screening:

    • Rationale: To identify initial crystallization conditions by screening a wide range of precipitants, buffers, and additives.

    • Procedure:

      • Use commercially available or in-house prepared crystallization screens.

      • Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods.

      • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Crystallization Optimization:

    • Rationale: To improve the size and quality of the initial crystals to make them suitable for X-ray diffraction.

    • Procedure:

      • Systematically vary the concentrations of the protein, precipitant, and additives around the initial hit condition.

      • Fine-tune the pH of the crystallization solution.

      • Consider using seeding techniques (micro- or macro-seeding) to promote the growth of larger, single crystals.

  • X-ray Diffraction Data Collection and Processing:

    • Rationale: To obtain a high-quality diffraction pattern from the crystal.

    • Procedure:

      • Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling it in liquid nitrogen.

      • Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline.

      • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

      • Process the diffraction data to integrate the spot intensities and determine the unit cell parameters and space group.

  • Structure Solution, Model Building, and Refinement:

    • Rationale: To determine the three-dimensional structure of the protein from the processed diffraction data.

    • Procedure:

      • Solve the "phase problem" using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

      • Build an initial atomic model into the resulting electron density map.

      • Refine the model against the diffraction data to improve its fit and stereochemistry.

Data Correlation and Integrative Modeling

The culmination of these two workflows is the integration of the EPR-derived data with the crystallographic structure.

Integrative Modeling Workflow

Integrative_Modeling cluster_Inputs Input Data cluster_Modeling Integrative Modeling Software cluster_Outputs Outputs PDB Crystal Structure (PDB) Software RosettaEPR, Xplor-NIH, MMM, etc. PDB->Software EPR_Distances EPR Distance Restraints EPR_Distances->Software Refined_Model Refined/Validated Structural Model Software->Refined_Model Ensemble Conformational Ensemble Software->Ensemble Functional_Hypothesis New Functional Hypothesis Refined_Model->Functional_Hypothesis Ensemble->Functional_Hypothesis

Caption: A schematic of the integrative modeling process combining X-ray and EPR data.

Software packages like RosettaEPR , Xplor-NIH , and the MMM toolbox are designed to facilitate this integration.[9][10][11][12]

  • RosettaEPR can be used for de novo structure prediction or refinement using sparse EPR distance data.[9][13] It incorporates a knowledge-based potential for the spin label's conformational freedom.[13]

  • Xplor-NIH is a powerful tool for structure determination and refinement that can incorporate a wide range of experimental restraints, including those from EPR.[11][12]

  • MMM (Multiscale Modeling of Macromolecules) is a MATLAB-based toolbox that is particularly well-suited for integrating distance distribution restraints from EPR with atomic-resolution structures.[10]

The general workflow for integrative modeling involves:

  • Defining the Restraints: The mean distances and the width of the distance distributions obtained from DEER experiments are formatted as input for the modeling software.

  • Structure Refinement: The software then refines the initial crystal structure (or a homology model) by minimizing an energy function that includes terms for both the standard molecular mechanics force field and the experimental EPR restraints.

  • Ensemble Generation: The modeling can also generate an ensemble of structures that collectively satisfy the EPR distance distributions, providing a model for the protein's conformational heterogeneity.

  • Validation: The resulting refined structure or ensemble is then validated to ensure that it is stereochemically sound and consistent with both the X-ray and EPR data.

Conclusion: A More Complete Picture in Structural Biology

The correlation of EPR mobility data with X-ray crystallography structures represents a powerful paradigm in modern structural biology.[6] By bridging the gap between the static, high-resolution view of crystallography and the dynamic, solution-phase insights from EPR, researchers can achieve a more comprehensive and functionally relevant understanding of biomolecular systems. This integrative approach is not merely a validation tool but a discovery engine, enabling the formulation of new hypotheses about protein mechanism, allostery, and drug action that would be inaccessible by either technique alone. For those in drug development, this deeper understanding of protein dynamics is invaluable for designing more effective and specific therapeutics.

References

  • Belyaeva, J., & Elgeti, M. (2024). Exploring protein structural ensembles: Integration of sparse experimental data from electron paramagnetic resonance spectroscopy with molecular modeling methods. eLife, 13, e99770. [Link]

  • Belyaeva, J., & Elgeti, M. (2024). Exploring protein structural ensembles: Integration of sparse experimental data from electron paramagnetic resonance spectroscopy with molecular modeling methods. eLife, 13. [Link]

  • Alexander, N. S., et al. (2011). RosettaEPR: an integrated tool for protein structure determination from sparse EPR data. Journal of structural biology, 173(3), 506–514. [Link]

  • Belyaeva, J., & Elgeti, M. (2024). Exploring protein structural ensembles: Integration of sparse experimental data from electron paramagnetic resonance spectroscopy with molecular modeling methods. ResearchGate. [Link]

  • Belyaeva, J., & Elgeti, M. (2024). Exploring protein structural ensembles: Integration of sparse experimental data from electron paramagnetic resonance spectroscopy with molecular modeling methods. eLife, 13, e99770. [Link]

  • Alexander, N. S., et al. (2011). RosettaEPR: an integrated tool for protein structure determination from sparse EPR data. Mchaourab Lab | Vanderbilt University. [Link]

  • Jeschke, G. (2018). The contribution of modern EPR to structural biology. Emerging Topics in Life Sciences, 2(1), 65-76. [Link]

  • Bertoncini, C. W., et al. (n.d.). PARArestraints for Xplor-NIH - Tutorial. CERM. [Link]

  • Jeschke, G. (2017). MMM: A toolbox for integrative structure modeling. Protein Science, 26(8), 1477-1489. [Link]

  • Meiler Lab. (n.d.). RosettaEPR: Developing Novel Protein Structure Prediction Methods Using Sparse Experimental EPR Data. Meiler Lab. [Link]

  • Abdullin, D., & Subczynski, W. K. (2020). Protein Conformational Dynamics upon Association with the Surfaces of Lipid Membranes and Engineered Nanoparticles: Insights from Electron Paramagnetic Resonance Spectroscopy. Molecules, 25(22), 5438. [Link]

  • Jeschke, G. (2017). Protein Science - 2017 - Jeschke - MMM A Toolbox For Integrative Structure Modeling. Scribd. [Link]

  • Jeschke, G. (2017). MMM: A toolbox for integrative structure modeling. FOLIA. [Link]

  • Consentius, P., et al. (2017). Combining EPR spectroscopy and X-ray crystallography to elucidate the structure and dynamics of conformationally constrained spin labels in T4 lysozyme single crystals. Physical Chemistry Chemical Physics, 19(31), 20723-20734. [Link]

  • Rosetta Commons. (n.d.). Structure Prediction Applications. Rosetta. [Link]

  • Various Authors. (2009). NMR Structure Guide for Researchers. Scribd. [Link]

  • Jeschke, G. (2017). A toolbox for integrative structure modelling: MMM. ResearchGate. [Link]

  • Ghimire, H., & Lorigan, G. A. (2021). Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques. Magnetochemistry, 7(4), 51. [Link]

  • NESG Wiki. (2009). Structure Refinement Using XPLOR-NIH. NESG Wiki. [Link]

  • Schwieters, C. D., et al. (2023). Xplor-NIH: Better parameters and protocols for NMR protein structure determination. Protein Science, 32(11), e4794. [Link]

  • Schwieters, C. D., & Kuszewski, J. J. (n.d.). Protein Structure Elucidation from NMR Data with the Program Xplor-NIH. NIH. [Link]

  • Various Authors. (2023). Probing Chirality of Crystals using Electron Paramagnetic Resonance (EPR) spectroscopy. ResearchGate. [Link]

  • Various Authors. (n.d.). Use of EPR Spectroscopy in Elucidating Electronic Structures of Paramagnetic Transition Metal Complexes. ResearchGate. [Link]

  • Creative Biostructure. (2025). A Beginner's Guide to Protein Crystallography. Creative Biostructure. [Link]

  • Wikipedia. (n.d.). Electron paramagnetic resonance. Wikipedia. [Link]

  • Ovchinnikov, V., et al. (2018). Protein structure prediction using Rosetta in CASP12. Baker Lab. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. [Link]

  • Bijelic, A., & Rompel, A. (2017). Flowchart representing the major steps during X-ray crystallography.... ResearchGate. [Link]

  • Moskwa, W., et al. (2021). Road Map for the Use of Electron Spin Resonance Spectroscopy in the Study of Functionalized Magnetic Nanoparticles. Nanomaterials, 11(2), 469. [Link]

  • Wlodawer, A., et al. (n.d.). Protein X-ray Crystallography. National Cancer Institute. [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Sygnature Discovery. (2024). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. [Link]

  • Martynowycz, M. W., & Gonen, T. (2020). Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. IUCrJ, 7(Pt 1), 1–10. [Link]

  • Various Authors. (n.d.). Comparison between X-ray and Electron Diffractions. EMU. [Link]

  • Wlodawer, A., et al. (2020). The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy. International Journal of Molecular Sciences, 21(13), 4813. [Link]

  • Polyhach, Y., et al. (2011). MMM Version 2011.2. ETH Zurich. [Link]

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Activity-Based Protein Profiling (ABPP) Validation Methods: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Activity-Based Protein Profiling (ABPP) has evolved from a niche chemical biology tool into a primary engine for covalent ligand discovery and chemoproteomics. Unlike abundance-based proteomics, ABPP interrogates the functional state of enzymes using active-site directed probes.[1][2][3]

However, the power of ABPP relies entirely on rigorous validation. A probe that labels "everything" labels nothing of value. This guide compares the two dominant validation modalities—Gel-Based ABPP and Mass Spectrometry (MS)-Based ABPP —and provides a self-validating workflow for confirming target engagement.

Part 1: The Validation Hierarchy

Before selecting a method, you must define what you are validating. In the Cravatt and Bogyo labs, validation follows a strict hierarchy:

  • Probe Specificity: Does the probe label the target enzyme over background noise?

  • Target Engagement: Does your inhibitor compete with the probe for the active site?

  • Site of Modification: Which specific amino acid residue is modified?

The ABPP Decision Matrix

ABPP_Decision_Matrix cluster_0 Screening Phase cluster_1 Discovery Phase cluster_2 Global Profiling start Validation Goal q1 High Throughput? start->q1 method1 Gel-Based Competitive ABPP (Fluorescence) q1->method1 Yes (Inhibitor Screening) q2 Site Identification? q1->q2 No method2 isoTOP-ABPP (Quantitative MS) q2->method2 Yes (Cysteine/Lysine Mapping) q3 Off-Target Analysis? q2->q3 No method3 ABPP-SILAC / TMT (Global MS) q3->method3 Selectivity Profiling

Figure 1: Decision matrix for selecting the appropriate ABPP validation method based on experimental goals.

Part 2: Comparative Analysis (Gel-Based vs. MS-Based)

Method 1: Gel-Based ABPP (Fluorescence)

Best for: Rapid inhibitor screening (IC50 determination) and initial probe characterization. Mechanism: Uses a fluorophore (Rhodamine/Cy5) conjugated to the warhead. Proteins are separated by SDS-PAGE; active enzymes appear as fluorescent bands.[1]

Method 2: MS-Based ABPP (isoTOP/MudPIT)

Best for: Global target identification, off-target mapping, and defining the precise site of modification. Mechanism: Uses a biotin handle for enrichment.[4][5] Peptides are digested and analyzed via LC-MS/MS.[2][5]

Technical Comparison Table
FeatureGel-Based ABPPMS-Based ABPP (isoTOP)
Resolution Low (MW only; bands can overlap)High (Sequence + Residue specific)
Throughput High (20-40 samples/gel)Low (1-2 days per sample run)
Sensitivity Moderate (ng range)High (sub-fmol range)
Quantification Densitometry (Linear range limited)Isotopic Ratio (Highly accurate)
Cost Low (<$50/sample)High (>$500/sample + Instrument time)
Bias Biased towards abundant enzymesUnbiased (with enrichment)

Part 3: Protocol - Competitive Gel-Based ABPP

The Gold Standard for Target Engagement

This protocol validates that a small molecule (inhibitor) actually binds the target in a complex proteome by preventing probe labeling.

The "Self-Validating" Logic

If the inhibitor binds the active site, the probe cannot. Therefore, loss of signal = Target Engagement .

  • Positive Control: Heat-denatured proteome (unfolds active site, preventing probe binding).

  • Negative Control: DMSO vehicle (max signal).

Step-by-Step Workflow
  • Proteome Preparation:

    • Lyse cells (e.g., HEK293T) in PBS (pH 7.4). Avoid DTT/EDTA if using metal-dependent or disulfide-reliant probes.

    • Normalize protein concentration to 1 mg/mL.

  • Inhibitor Incubation (The Competition):

    • Add inhibitor (various concentrations) to 50 µL lysate.

    • Incubate 30 min @ 37°C.

    • Causality: This allows the inhibitor to occupy the active site before the probe arrives.

  • Probe Labeling:

    • Add Activity-Based Probe (e.g., FP-Rhodamine for serine hydrolases) at 1-2 µM.

    • Incubate 30 min @ 37°C.

  • Quenching & Denaturation:

    • Add 4x SDS-PAGE loading buffer (with reducing agent).

    • Boil 5 min @ 95°C.

    • Causality: Stops the reaction and unfolds proteins for size-based separation.

  • Readout:

    • Run SDS-PAGE.[1][2][4][6][7]

    • Scan on a fluorescent gel scanner (e.g., ChemiDoc or Typhoon).

    • Data Analysis: Plot band intensity vs. [Inhibitor] to calculate IC50.

Part 4: Protocol - isoTOP-ABPP (Chemical Proteomics)

The Gold Standard for Site Identification

isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis) is the most robust method for mapping reactive residues (e.g., cysteines) and validating selectivity.

The "Self-Validating" Logic

This method uses an isotopically labeled linker (Heavy vs. Light) containing a TEV protease recognition site.

  • Validation: A ratio of 1:1 (Light:Heavy) indicates no change in reactivity. A ratio > 2 (or < 0.5) indicates the inhibitor blocked the site.

  • Internal Control: The "Heavy" probe serves as the internal standard for the "Light" sample, cancelling out ionization errors in the MS.

isoTOP-ABPP Workflow Diagram

isoTOP_Workflow cluster_inputs cluster_chem Click Chemistry cluster_enrich Enrichment cluster_elution Orthogonal Elution S1 Sample A (Vehicle) Click CuAAC Reaction (Attach TEV-Biotin) S1->Click S2 Sample B (Inhibitor) S2->Click Beads Streptavidin Enrichment Click->Beads Combine Samples Iso Isotopic Tagging (Light vs Heavy) Iso->Click Digest1 Trypsin Digest (Remove background) Beads->Digest1 TEV TEV Protease Cleavage Digest1->TEV On-Bead MS LC-MS/MS Analysis TEV->MS Eluted Probe-Peptides

Figure 2: The isoTOP-ABPP workflow.[2][8][9] Key differentiator is the TEV cleavage, which releases only the probe-modified peptide for MS analysis.

Detailed Methodology
  • Labeling:

    • Treat proteome with Alkyne-Probe (e.g., Iodoacetamide-alkyne for Cys).

  • Click Chemistry (CuAAC):

    • React proteome with TEV-Biotin-Azide tag.[2]

    • Sample A (Control): React with "Light" (C12) tag.

    • Sample B (Treated): React with "Heavy" (C13/N15) tag.

    • Causality: The "Click" reaction is bioorthogonal, ensuring only probe-labeled proteins are tagged.

  • Enrichment:

    • Combine Light and Heavy samples 1:1.

    • Incubate with Streptavidin beads.

  • Sequential Digestion (The "Orthogonal" Step):

    • Step A (Trypsin): Digest proteins on the bead. Wash away the peptides.

      • Why? This removes the bulk of the protein, leaving only the probe-labeled peptide attached to the bead via biotin.

    • Step B (TEV Protease): Add TEV protease.

      • Why? The linker contains a TEV site.[2] This specifically cleaves the probe-labeled peptide off the bead.

  • Analysis:

    • Inject the TEV-released peptides into LC-MS/MS.

    • Search for the specific mass modification of the probe.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414. Link

  • Weerapana, E., Wang, C., Simon, G. M., Richter, F., Khare, S., Dillon, M. B., ... & Cravatt, B. F. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[8] Nature, 468(7325), 790-795. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link

  • Bogyo, M. (2010). Activity-based probes for the proteomic profiling of metalloproteases. Proceedings of the National Academy of Sciences, 107(6), 2375-2376. Link

  • Lanning, B. R., Whitby, L. R., Dix, M. M., Douhan, J., Gilbert, A. M., Hett, E. C., ... & Cravatt, B. F. (2014). A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 10(9), 760-767. Link

Sources

Validating Enzyme Inhibition Fidelity in TEMPO-Labeled Constructs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Biology & Drug Discovery

Executive Summary

In structure-based drug design (SBDD), Site-Directed Spin Labeling (SDSL) with TEMPO probes offers a unique advantage: it reports on local protein backbone dynamics that static crystal structures miss. However, a critical question remains for every researcher: Does the attachment of the spin label compromise the enzyme's pharmacological relevance?

This guide objectively compares the performance of TEMPO-labeled enzymes against Native (Wild-Type) and Fluorescently-labeled alternatives. It provides a rigorous, self-validating framework to confirm that your labeled construct retains authentic inhibition profiles (


, 

) before you proceed to EPR spectroscopy.

Part 1: The Challenge of Steric Perturbation

The primary risk in SDSL is Steric Perturbation . Attaching a paramagnetic probe (typically via the methanethiosulfonate reagent, MTSL ) adds a molecular mass of ~186 Da and a flexible side chain (R1) to a Cysteine residue.

If the labeling site is ill-chosen, two failure modes occur:

  • Direct Steric Blockade: The probe physically occludes the active site, preventing substrate/inhibitor entry.

  • Allosteric Distortion: The probe alters the conformational ensemble of the enzyme, shifting the population away from the catalytically competent state.

Therefore, validation is not merely a quality control step; it is a scientific necessity to prove that the structural data derived from EPR correlates with functional reality.

Part 2: Comparative Analysis of Labeling Modalities

Below is an objective comparison of the TEMPO-MTSL system against the standard Native control and the common alternative, Fluorescence (FRET) labeling.

Table 1: Performance Matrix of Enzyme Labeling Strategies
FeatureNative Enzyme (WT) TEMPO-MTSL (The Product) Fluorescent Label (e.g., Alexa Fluor)
Perturbation Risk None (Baseline)Low. Small footprint (~6-7 Å length).High. Bulky rigid rings; often requires long linkers (>15 Å).
Inhibition Fidelity Gold StandardHigh. Typically retains within 2-fold of WT

.
Variable. Fluorophore can interact with hydrophobic inhibitors.
Readout Sensitivity Activity onlyDual. Activity + Backbone Dynamics (EPR).Dual. Activity + Distance (FRET).
Optical Interference NoneNone. EPR is magnetic, not optical.Yes. Inner Filter Effect (IFE) and inhibitor autofluorescence.
Throughput HighMedium. Requires specialized spectroscopy.High. Plate-reader compatible.

Expert Insight: While fluorescence is faster, it suffers from the "Inner Filter Effect" where colored inhibitors absorb excitation light, skewing


 data. TEMPO-MTSL avoids this entirely, making it superior for validating chromophoric inhibitors.

Part 3: Validation Protocols (The "How-To")

To trust your EPR data, you must prove that the inhibitor binds to the labeled enzyme with the same affinity as the wild type.

Protocol A: The "Dual-Check" Kinetic Validation System

Rationale: This protocol establishes the baseline catalytic efficiency (


) and the inhibition constant (

).

Reagents:

  • Target: Purified Enzyme (WT and TEMPO-labeled mutant).

  • Probe: MTSL (1-oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) methanethiosulfonate.[1]

  • Assay Buffer: Degassed buffer (avoid DTT/TCEP after labeling as they reduce the nitroxide).

Step-by-Step Workflow:

  • Determination of Active Enzyme Concentration (

    
    ): 
    
    • Do not rely on

      
       alone. Use an active-site titration (e.g., burst kinetics) if possible, as labeling may denature a fraction of the protein.
      
  • Michaelis-Menten Benchmarking:

    • Run substrate titrations (0.1

      
       to 10 
      
      
      
      ) for both WT and TEMPO-labeled enzymes side-by-side.
    • Acceptance Criteria: The Labeled Enzyme must exhibit a

      
       and 
      
      
      
      within 2-fold of the WT. If
      
      
      increases >5-fold, the probe is likely obstructing the active site.
  • Inhibition Constant (

    
    ) Determination: 
    
    • Fix substrate concentration at

      
       (of the respective enzyme variant).
      
    • Titrate the inhibitor (12-point dose-response).

    • Critical Check: Calculate the Cheng-Prusoff correction:

      
      .
      
    • Success Metric: The

      
       of the TEMPO-labeled enzyme should match the WT 
      
      
      
      within a factor of 2.0.
Protocol B: EPR-Based Binding Confirmation (Self-Validating Step)

Rationale: This step uses the spin label itself to confirm physical binding, independent of catalytic turnover.

  • Sample Prep: Prepare TEMPO-labeled enzyme (50 µM) in the presence of saturating inhibitor (5x

    
    ).
    
  • Acquisition: Record the Continuous Wave (CW) EPR spectrum at X-band (9.4 GHz).

  • Analysis:

    • Overlay the "Apo" (unbound) spectrum with the "Holo" (inhibitor-bound) spectrum.

    • Look for: A change in spectral line shape (broadening or narrowing).[2] This indicates that inhibitor binding has successfully transmitted a conformational change to the probe site (allostery) or altered the local environment.

    • Note: If the spectrum does not change, but inhibition is observed in Protocol A, the probe is located in a rigid, insensitive region, limiting its utility for dynamic studies.

Part 4: Visualization of Logic & Workflows

Diagram 1: The Validation Workflow

This flowchart illustrates the decision matrix for validating a TEMPO-labeled construct.

ValidationWorkflow Start Start: Purified Cys-Mutant Labeling Label with MTSL Reagent (Remove excess label via SEC) Start->Labeling KineticCheck Measure Km & Vmax (vs Wild Type) Labeling->KineticCheck Decision1 Is Km within 2-fold of WT? KineticCheck->Decision1 InhibitionCheck Measure IC50 / Ki with Reference Inhibitor Decision1->InhibitionCheck Yes Fail1 Redesign: Probe Sterically Hinders Substrate Decision1->Fail1 No Decision2 Does Ki match WT within 2-fold? InhibitionCheck->Decision2 EPRCheck CW-EPR Spectroscopy (+/- Inhibitor) Decision2->EPRCheck Yes Fail2 Redesign: Probe Alters Drug Binding Pocket Decision2->Fail2 No Success VALIDATED: Proceed to Structural Studies EPRCheck->Success

Caption: Step-by-step decision matrix for validating TEMPO-labeled enzymes. Yellow nodes indicate kinetic checkpoints; Green indicates biophysical success.

Diagram 2: Interpreting Inhibition Mechanisms

How to interpret shifts in your kinetic data when comparing WT to Labeled enzymes.

KineticLogic Input Compare Kinetic Plots (WT vs. TEMPO) Case1 Identical IC50 Curves Input->Case1 Case2 Right-Shifted IC50 (Higher Ki) Input->Case2 Case3 Left-Shifted IC50 (Lower Ki) Input->Case3 Result1 Ideal System (Non-perturbative) Case1->Result1 Result2 Steric Clash (Probe blocks Inhibitor) Case2->Result2 Result3 Probe-Induced Affinity (Artificial Binding Pocket) Case3->Result3

Caption: Diagnostic logic for interpreting shifts in inhibition curves. Green path represents the desired outcome for a valid probe.

Part 5: References

  • Hubbell, W. L., & Altenbach, C. (1994). Investigation of structure and dynamics in membrane proteins using site-directed spin labeling.[3][4] Current Opinion in Structural Biology, 4(4), 566-573.

  • Altenbach, C., et al. (2015). High-resolution distance mapping in rhodopsin reveals the mechanism of activation. Cell, 161(4), 981-981. (Foundational SDSL methodology).[4][5]

  • Fanucci, G. E., & Cafiso, D. S. (2006). Recent advances and applications of site-directed spin labeling.[1][3][6][7][8][9] Current Opinion in Structural Biology, 16(5), 644-653.

  • Jeschke, G. (2012). DEER distance measurements on proteins. Annual Review of Physical Chemistry, 63, 419-446. (Discusses probe perturbation limits).

  • Warnecke, A., et al. (2017). Nitroxide Spin Labels for Biomacromolecular Crystallography. Methods in Enzymology, 594, 235-265. (Validation of enzymatic activity in crystals).

Sources

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